MAGNESIUM PYROPHOSPHATE
Description
Historical Trajectories of Pyrophosphate Chemistry and Magnesium Pyrophosphate Discovery
The history of pyrophosphates is intrinsically linked to the development of phosphorus chemistry. Pyrophosphates, also known as diphosphates, are part of a larger class of compounds called polyphosphates. wikipedia.org They are characterized by a P-O-P phosphoanhydride bond, formed by the condensation of two phosphate (B84403) units with the elimination of a water molecule. wikipedia.org The study of these compounds gained momentum as their vital roles in biological energy transfer, through molecules like adenosine (B11128) triphosphate (ATP), were uncovered. wikipedia.org
The specific history of this compound is closely tied to the field of analytical chemistry. For many years, the gravimetric determination of magnesium involved its precipitation as magnesium ammonium (B1175870) phosphate hexahydrate (MgNH₄PO₄·6H₂O). arizona.edu This precipitate was then calcined (heated to a high temperature), decomposing it into this compound (Mg₂P₂O₇), a thermally stable compound that could be accurately weighed to quantify the initial magnesium content. arizona.edursc.org This established analytical method underscores that the synthesis and fundamental properties of this compound have been known and utilized for a considerable time. Early research focused on its thermal behavior, including the decomposition process of its precursors and its solid-phase transitions. arizona.edugeoscienceworld.org
Significance and Research Landscape of this compound in Contemporary Chemical Sciences
In modern science, the significance of this compound has expanded far beyond its role in classical analytical chemistry. Its research landscape is now multifaceted, with active investigations in materials science, biochemistry, and catalysis.
Biomaterials and Bioceramics : Magnesium phosphate ceramics are being explored as alternatives to traditional calcium phosphate ceramics for bone repair and tissue engineering. rsc.orgacs.org this compound is a key phase in these systems, often formed upon heating precursor materials. rsc.org Research indicates that magnesium-based bioceramics can exhibit enhanced biodegradability compared to some calcium phosphates and that the release of magnesium ions can promote cell proliferation and bone regeneration. rsc.orgmdpi.com Studies have investigated its use in modifying bone cements, where it can influence setting times and mechanical properties. mdpi.comresearchgate.net
Biochemistry and Molecular Biology : The interaction between magnesium ions and pyrophosphate is fundamental to numerous biochemical processes. Magnesium ions are crucial for activating enzymes and stabilizing the structure of molecules like ATP, where they bind to the pyrophosphate group. pnas.orgnih.gov In molecular biology, the formation of insoluble this compound is a known byproduct of the polymerase chain reaction (PCR), where it can precipitate and potentially inhibit the reaction. nih.govmit.edu Understanding this interaction is critical for optimizing in vitro transcription and other nucleic acid amplification techniques. mit.eduresearchgate.net
Catalysis : this compound has shown potential as a solid catalyst in various chemical transformations. It has been used for biodiesel production via transesterification and for the epoxidation of olefins. ontosight.airesearchgate.net Its catalytic activity is often attributed to its surface properties and thermal stability. researchgate.netresearchgate.net
Advanced Materials : When doped with rare-earth elements, this compound can function as a phosphor, a substance that exhibits luminescence. researchgate.net These materials are investigated for applications in solid-state lighting and displays. researchgate.netbohrium.com The compound is also used in the manufacturing of specialty glasses and ceramics due to its chemical stability. ontosight.aicymitquimica.com
Methodological Framework for Comprehensive Investigative Studies of this compound
A comprehensive understanding of this compound's structure, properties, and behavior is achieved through a combination of advanced analytical techniques. These methods form the investigative framework for its study.
Diffraction and Crystallography : X-ray Diffraction (XRD) is the primary tool for determining the crystal structure of this compound and its various hydrated and polymorphic forms. researchgate.netvulcanchem.com High-temperature XRD has been instrumental in studying the solid-phase inversion from the low-temperature α-phase to the high-temperature β-phase, which occurs at approximately 68°C. arizona.edugeoscienceworld.org
Spectroscopic Techniques : Vibrational spectroscopy provides detailed information about the molecular structure. Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the pyrophosphate anion (P₂O₇⁴⁻), confirming the presence of the P-O-P bridge and analyzing its bond angle in different polymorphs. vulcanchem.comresearchgate.net
Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for studying the compound's thermal stability and phase transitions. TGA measures changes in mass with temperature, revealing decomposition pathways of hydrated precursors, while DTA detects heat flow differences associated with phase changes, such as the α-β transition. arizona.eduresearchgate.netsci-hub.se
Microscopy and Elemental Analysis : Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are used to study the morphology and nano-sized characteristics of synthesized particles. researchgate.net Elemental analysis methods, including Energy-Dispersive X-ray Spectroscopy (EDAX) and atomic absorption spectroscopy, are employed to confirm the elemental composition and stoichiometry of the compound. vulcanchem.comresearchgate.net
Data Tables
Table 1: General Properties of Anhydrous this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | Mg₂P₂O₇ | ontosight.aivulcanchem.com |
| Molar Mass | 222.55 g/mol | vulcanchem.comchemicalbook.com |
| Appearance | White crystalline powder | ontosight.aivulcanchem.com |
| Density | 2.56 g/cm³ | chemicalbook.com |
| Melting Point | 1383 °C | chemicalbook.com |
| Solubility in Water | Insoluble | chemicalbook.com |
| Solubility | Soluble in dilute mineral acids | chemicalbook.com |
Table 2: Crystallographic Data for this compound Hydrates
| Compound | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|
| α-Mg₂P₂O₇ (low temp) | Monoclinic | P2₁/c | a=13.18 Å, b=8.28 Å, c=9.04 Å, β=105.1° | researchgate.net |
| β-Mg₂P₂O₇ (high temp) | Monoclinic | C2/m | a=6.50 Å, b=8.29 Å, c=4.52 Å, β=103.8° | researchgate.net |
| Mg₂P₂O₇·6H₂O | Monoclinic | P2₁/n | a=7.189 Å, b=18.309 Å, c=7.665 Å, β=92.36° | nih.gov |
Table 3: Key Investigative Techniques for this compound
| Technique | Purpose | Key Findings | References |
|---|---|---|---|
| X-Ray Diffraction (XRD) | Crystal structure determination and phase identification. | Confirmed monoclinic structures for α and β polymorphs and hydrated forms. Identified phase transition at ~68°C. | arizona.edugeoscienceworld.orgresearchgate.netnih.gov |
| Infrared (IR) & Raman Spectroscopy | Analysis of molecular vibrations and bonding. | Characterized P-O-P bond vibrations, distinguishing between bent (α-phase) and linear (β-phase) P-O-P angles. | vulcanchem.comresearchgate.netresearchgate.net |
| Thermal Analysis (TGA/DTA) | Study of thermal stability, decomposition, and phase transitions. | Determined decomposition temperatures of precursors (e.g., MgNH₄PO₄·6H₂O) and confirmed the endothermic phase transition from α to β-Mg₂P₂O₇. | arizona.eduresearchgate.netsci-hub.se |
| Biochemical Assays | Investigation of its role in biological systems. | Showed Mg²⁺-pyrophosphate interactions are crucial for nucleotide synthesis mimics and can cause precipitation during PCR. | pnas.orgnih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Mg₂P₂O₇ |
| Adenosine Triphosphate | ATP |
| Magnesium Ammonium Phosphate Hexahydrate | MgNH₄PO₄·6H₂O |
| Magnesium Oxide | MgO |
| Water | H₂O |
| Disodium Pyrophosphate | Na₂H₂P₂O₇ |
| Tetrasodium Pyrophosphate | Na₄P₂O₇ |
| Pyrophosphoric Acid | H₄P₂O₇ |
| Magnesium Hydrogen Phosphate | MgHPO₄ |
| Magnesium Chloride | MgCl₂ |
| Calcium Phosphate | Ca₃(PO₄)₂ |
| Farringtonite | Mg₃(PO₄)₂ |
Properties
CAS No. |
10102-34-8 |
|---|---|
Molecular Formula |
Mg2O7P2 |
Molecular Weight |
222.55 |
Synonyms |
MAGNESIUM PYROPHOSPHATE |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways for Magnesium Pyrophosphate
Solid-State Synthesis Approaches for Crystalline Magnesium Pyrophosphate
Solid-state synthesis is a prominent method for producing crystalline this compound, typically involving the thermal treatment of precursor materials. This approach is valued for its simplicity and scalability in yielding highly crystalline products.
Thermal Decomposition Pathways of Magnesium Orthophosphate Precursors
The thermal decomposition of magnesium orthophosphate precursors is a widely employed solid-state method for synthesizing this compound. This process involves heating a hydrated magnesium phosphate (B84403) compound, which leads to the removal of water and, in some cases, ammonia (B1221849), followed by a condensation reaction to form the pyrophosphate.
The stoichiometry of the reactants in the initial synthesis of the precursor material significantly impacts the structure and composition of the resulting magnesium phosphate. The nature of the starting materials and precipitating agents plays a crucial role in determining whether this compound or magnesium orthophosphate is formed upon calcination. For instance, the use of different magnesium and phosphorus sources, along with various precipitants, can direct the synthesis towards specific hydrated magnesium phosphate precursors, which in turn yield different phases of this compound upon heating.
The thermal processing of magnesium orthophosphate precursors to form this compound involves a series of dehydration and condensation steps. For example, the thermal decomposition of magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) proceeds through the loss of its crystal water, followed by the condensation of two hydrogen phosphate (HPO₄²⁻) ions to form a pyrophosphate (P₂O₇⁴⁻) ion and a molecule of water. This process can be summarized by the following reaction:
2MgHPO₄·3H₂O(s) → Mg₂P₂O₇(s) + 7H₂O(g)
Similarly, the decomposition of magnesium ammonium (B1175870) phosphate hexahydrate (MgNH₄PO₄·6H₂O) involves the initial loss of water and ammonia, followed by the condensation of the resulting magnesium hydrogen phosphate.
The choice of precursor significantly influences the morphology and phase purity of the final this compound product. Different hydrated magnesium phosphates exhibit distinct thermal decomposition behaviors, leading to variations in the final product.
Dittmarite (MgNH₄PO₄·H₂O): This monohydrate is an intermediate in the thermal decomposition of struvite. Its formation and subsequent decomposition play a role in the pathway to this compound. The thermal decomposition of dittmarite involves the loss of ammonia and the remaining water molecule to form this compound.
Struvite (MgNH₄PO₄·6H₂O): The thermal decomposition of struvite is a multi-step process. Initially, it loses water molecules to form dittmarite. Further heating leads to the loss of ammonia and the remaining water, ultimately yielding this compound at higher temperatures. The decomposition of struvite can be influenced by the heating rate, with rapid heating potentially altering the sequence of decomposition.
Newberyite (MgHPO₄·3H₂O): This precursor decomposes in a single step to form this compound. The thermal decomposition of newberyite has been studied using techniques like thermogravimetric analysis (TGA), which shows a mass loss corresponding to the removal of all water molecules to yield Mg₂P₂O₇. The final product, α-Mg₂P₂O₇, can be obtained by heating newberyite to around 500°C.
Magnesium Hydrogen Phosphate Trihydrate (MgHPO₄·3H₂O): As another name for newberyite, its thermal decomposition directly yields this compound. The process involves the loss of water of crystallization and constitutional water.
Magnesium Ammonium Phosphate Hexahydrate (MgNH₄PO₄·6H₂O): Also known as struvite, its thermal decomposition pathway involves several intermediates. The process includes the loss of water and ammonia, with the final product being this compound. Studies have shown that upon heating to 100-120 °C, it loses water and ammonia. The complete conversion to this compound occurs at temperatures above 700°C.
The following table summarizes the thermal decomposition of various precursors to this compound:
| Precursor | Chemical Formula | Intermediate Product(s) | Final Product | Decomposition Temperature Range (°C) |
|---|---|---|---|---|
| Dittmarite | MgNH₄PO₄·H₂O | - | Mg₂P₂O₇ | >200 |
| Struvite | MgNH₄PO₄·6H₂O | Dittmarite (MgNH₄PO₄·H₂O) | Mg₂P₂O₇ | 70 - 700 |
| Newberyite | MgHPO₄·3H₂O | - | Mg₂P₂O₇ | 205 - 650 |
| Magnesium Hydrogen Phosphate Trihydrate | MgHPO₄·3H₂O | - | Mg₂P₂O₇ | 205 - 650 |
| Magnesium Ammonium Phosphate Hexahydrate | MgNH₄PO₄·6H₂O | Dittmarite (MgNH₄PO₄·H₂O) | Mg₂P₂O₇ | 100 - 700+ |
High-Temperature Reaction Kinetics and Thermodynamics of this compound Formation
The study of reaction kinetics and thermodynamics provides valuable insights into the formation of this compound from its precursors. For the thermal decomposition of MgHPO₄·3H₂O, kinetic studies have been performed using non-isothermal decomposition data. The activation energies for the decomposition have been calculated using various isoconversional methods. Thermodynamic functions such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS*) of the decomposition reaction have also been determined, indicating that the process is non-spontaneous and requires heat input.
The final product of the thermal decomposition of MgHPO₄·3H₂O is Mg₂P₂O₇, which belongs to the monoclinic crystal system. The formation of this compound from struvite has also been investigated, with an exothermic peak observed around 600°C, indicating the formation of this compound.
Solution-Based and Wet Chemical Synthesis Methodologies for this compound
Solution-based and wet chemical methods offer alternative routes to synthesize this compound, often allowing for better control over particle size and morphology at lower temperatures compared to solid-state reactions. These methods typically involve the precipitation of a magnesium phosphate precursor from an aqueous solution, followed by thermal treatment if necessary.
One approach involves a simple wet reaction to synthesize MgHPO₄·3H₂O, which is then transformed into its final decomposed product, Mg₂P₂O₇, at 873 K. Another study describes the synthesis of newberyite and α-pyrophosphate by a gelling method, where α-pyrophosphate was synthesized by the thermal decomposition of newberyite at around 500°C. The pH of the reaction was found to particularly affect the particle size distribution and optical properties of the products.
Furthermore, the synthesis of this compound can be influenced by the nature of the starting materials and precipitating agents in a solution. For example, the use of NaOH or NH₄OH as a precipitating agent can lead to the formation of either orthophosphate or pyrophosphate.
A study on the synthesis of pyrophosphate from phospho(enol)pyruvate demonstrated the catalytic role of precipitated magnesium phosphate at a low temperature of 37°C. This suggests the possibility of forming this compound under milder, solution-based conditions.
Co-precipitation Techniques and Controlled Crystallization
Co-precipitation is a widely utilized wet-chemical method for the synthesis of this compound, valued for its simplicity and scalability. This technique involves the simultaneous precipitation of magnesium ions and pyrophosphate precursors from a homogeneous aqueous solution. The process relies on exceeding the solubility product of a magnesium phosphate precursor, which is subsequently converted to this compound through thermal treatment.
The synthesis typically begins with aqueous solutions of a soluble magnesium salt, such as magnesium nitrate (B79036) or magnesium chloride, and a phosphate source, like diammonium hydrogen phosphate. The precipitation is induced by adjusting the pH of the solution, often through the addition of a base such as ammonium hydroxide (B78521). Control over several key parameters is crucial for dictating the phase, purity, particle size, and morphology of the final product. These parameters include the pH of the reaction medium, temperature, stirring rate, and the concentration of precursor solutions. For instance, in the precipitation of magnesium ammonium phosphate (struvite, a common precursor to this compound), a pH range of 9.0–9.5 is optimal for obtaining high-purity precipitates with uniform particle sizes. ysxbcn.comnih.gov
Controlled crystallization is achieved by carefully managing these reaction conditions to influence the nucleation and growth stages of the precipitate. The temperature affects the solubility of the salts and the kinetics of the precipitation reaction. researchgate.net Stirring ensures a homogeneous distribution of reactants and prevents localized supersaturation, which can lead to uncontrolled precipitation and a wide particle size distribution. After precipitation, the resulting hydrated intermediate, often magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O), is filtered, washed to remove soluble impurities, and dried. The final step is calcination at elevated temperatures (typically above 600°C), which decomposes the precursor into this compound (Mg₂P₂O₇).
Table 1: Key Parameters in Co-precipitation Synthesis of this compound Precursors
| Parameter | Typical Range/Value | Influence on Product |
| pH | 7.0 - 11.0 | Affects the type of phosphate species in solution and the resulting precipitate phase (e.g., MgHPO₄, Mg₃(PO₄)₂, MgNH₄PO₄). Optimal pH for struvite precursor is 9.0-9.5. ysxbcn.comnih.gov |
| Temperature | 25°C - 80°C | Influences solubility of precursors, reaction kinetics, and crystal growth rate. researchgate.net |
| Precursors | Magnesium Salts (MgCl₂, Mg(NO₃)₂), Phosphate Salts ((NH₄)₂HPO₄, Na₄P₂O₇) | The choice of precursors affects the purity and composition of the intermediate precipitate. |
| Stirring Rate | Moderate to Vigorous | Ensures homogeneity, promotes uniform nucleation, and controls particle agglomeration. |
| Calcination Temperature | >600°C | Decomposes the precursor to form the final this compound phase. |
Hydrothermal Synthesis Routes for this compound Nanostructures
Hydrothermal synthesis is a versatile method for producing crystalline materials, including this compound nanostructures, from aqueous solutions under conditions of high temperature and pressure. nih.govnih.gov This technique is particularly advantageous for controlling the size, morphology, and crystallinity of the resulting nanoparticles. The synthesis is carried out in a sealed vessel, typically a stainless-steel autoclave with a Teflon liner, which allows for precise temperature and pressure control.
The process involves the reaction of magnesium and phosphate precursors in an aqueous medium at temperatures generally ranging from 100°C to 500°C and pressures from 0.1 to 22.5 MPa. nih.gov The elevated temperature and pressure increase the solubility of the reactants and accelerate the reaction kinetics, facilitating the formation of well-defined crystalline structures. Key experimental variables that influence the final product's characteristics include the reaction temperature, duration, pH of the solution, and the type and concentration of precursors. nih.govrsc.org Surfactants or capping agents can also be introduced to the reaction mixture to direct the growth of specific nanostructures, such as nanorods, nanowires, or nanosheets, by selectively adsorbing onto different crystal facets. mdpi.com
For this compound nanostructures, a typical synthesis might involve dissolving a magnesium salt (e.g., magnesium chloride) and a phosphate source (e.g., phosphoric acid or a phosphate salt) in water. researchgate.net The solution is sealed in an autoclave and heated to the desired temperature for a specific duration. During this time, nucleation and crystal growth occur. After the reaction, the autoclave is cooled, and the resulting nanostructured powder is collected by filtration, washed, and dried. The hydrothermal method's ability to produce highly crystalline, well-dispersed nanoparticles makes it a valuable technique for applications where material properties are morphology-dependent. mdpi.com
Table 2: Typical Parameters for Hydrothermal Synthesis of Nanostructures
| Parameter | Typical Range | Influence on Product Morphology and Crystallinity |
| Temperature | 100°C - 500°C | Higher temperatures generally lead to higher crystallinity and larger particle sizes. nih.gov |
| Pressure | 0.1 MPa - 22.5 MPa | Affects solvent properties and reaction kinetics. nih.gov |
| Reaction Time | A few hours to several days | Longer durations can promote crystal growth and phase purity. |
| pH | Acidic to Alkaline | Influences the precursor species in solution and the reaction pathway. |
| Precursors | Soluble magnesium and phosphate salts | Choice of precursors can affect the purity and stoichiometry of the final product. |
| Additives (Surfactants) | e.g., CTAB, PEG | Can control particle size and direct the growth of specific morphologies like rods or plates. mdpi.com |
Sol-Gel and Wet-Chemical Approaches for Amorphous and Crystalline Phases
The sol-gel method is a versatile wet-chemical process used to synthesize a variety of inorganic materials, including this compound, in both amorphous and crystalline forms. nih.gov This bottom-up approach offers excellent control over the product's purity, homogeneity, and microstructure at a molecular level. The process begins with the formation of a colloidal suspension (sol) of precursors, which then undergoes a transition to a continuous solid network (gel).
In a typical sol-gel synthesis of this compound, metal alkoxides or inorganic salts are used as precursors. For instance, a magnesium salt like magnesium nitrate is dissolved in a solvent, often an alcohol or water, along with a phosphorus precursor such as triethyl phosphate or phosphoric acid. The process involves two primary reactions: hydrolysis and condensation. During hydrolysis, the precursors react with water, and in the subsequent condensation step, these hydrolyzed molecules link together to form a three-dimensional network. The rate of these reactions can be controlled by adjusting parameters like pH, temperature, and water-to-precursor ratio, which in turn influences the structure of the resulting gel.
After the gel is formed, it is aged and then dried to remove the solvent, yielding an amorphous xerogel or aerogel. To obtain crystalline this compound, the amorphous gel is subjected to a calcination step. The calcination temperature is a critical parameter that determines the final crystalline phase and particle size. researchgate.netmdpi.com Lower temperatures may result in an amorphous or poorly crystalline product, while progressively higher temperatures promote the crystallization of this compound. nih.gov By carefully controlling the calcination temperature and duration, it is possible to tailor the degree of crystallinity of the final material.
Table 3: Sol-Gel Synthesis Parameters for Amorphous and Crystalline this compound
| Parameter | Condition | Resulting Phase/Characteristic |
| Precursors | Magnesium nitrate, Triethyl phosphate, Phosphoric acid | Determines the stoichiometry and purity of the gel. |
| Solvent | Water, Ethanol | Affects hydrolysis and condensation rates. |
| pH | Acidic or Basic Catalysis | Controls the kinetics of gelation and the structure of the gel network. |
| Drying Method | Conventional drying, Supercritical drying | Leads to the formation of a xerogel or aerogel, respectively. |
| Calcination Temperature | < 500°C | Typically results in an amorphous or poorly crystalline phase. |
| Calcination Temperature | > 600°C | Promotes the formation of crystalline this compound. nih.gov |
Non-Conventional Synthesis Methods for this compound Architectures
Ultrasonic-Assisted Synthesis for Aggregates and Hydrated Intermediates
Ultrasonic-assisted synthesis, also known as sonochemistry, utilizes high-intensity sound waves (typically >20 kHz) to induce chemical reactions and material synthesis. This method can be effectively applied to produce this compound aggregates and hydrated intermediates. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. mpg.denih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces and microjets.
These extreme conditions accelerate mass transfer, enhance reaction rates, and can lead to the formation of unique material morphologies. In the synthesis of this compound, ultrasound can be applied to a solution containing magnesium and phosphate precursors. The cavitation effects promote rapid nucleation and can lead to the formation of fine, often nanosized, particles. mpg.de These primary particles can then form stable aggregates. The intense mixing and deagglomeration effects of ultrasound can also ensure a high degree of homogeneity in the product.
This method is particularly useful for synthesizing hydrated intermediates, as the reactions can be carried out at or near room temperature, preserving the hydrated phases that might be unstable at higher temperatures. The process typically involves irradiating a precursor solution with an ultrasonic probe for a specific duration. The resulting precipitate, which can be a hydrated form of magnesium phosphate, is then collected. The morphology and size of the aggregates can be tuned by controlling parameters such as ultrasonic frequency, power, irradiation time, and precursor concentration.
Solution Combustion Synthesis for this compound Phosphors
Solution combustion synthesis (SCS) is a rapid, energy-efficient, and effective method for producing fine, crystalline, and often multi-component oxide powders, including this compound phosphors. researchgate.netijasret.com The technique is based on a self-sustaining, exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (such as urea, glycine (B1666218), or citric acid) in an aqueous solution.
The process begins by preparing a homogeneous aqueous solution of magnesium nitrate, a phosphate source (like ammonium dihydrogen phosphate), the desired dopant nitrates (for phosphors), and the fuel. This solution is then heated, typically in a muffle furnace preheated to a temperature between 500°C and 600°C. ijasret.com As the water evaporates, a viscous gel forms. Upon reaching the ignition temperature, the gel undergoes a highly exothermic, self-sustaining combustion reaction that proceeds rapidly, often with the evolution of large amounts of gases. This rapid, high-temperature process leads to the direct formation of the crystalline pyrophosphate product, often in a matter of minutes.
The characteristics of the resulting this compound phosphors, such as crystallinity, particle size, and luminescent properties, are strongly influenced by the type and amount of fuel used. researchgate.net The fuel-to-oxidizer ratio is a critical parameter that affects the combustion temperature and the volume of gases produced, which in turn influences the morphology of the final powder. For instance, glycine is a common fuel that also acts as a complexing agent for the metal ions, ensuring homogeneity at the molecular level. ijasret.com A post-synthesis annealing step, often at temperatures between 900°C and 1100°C, may be employed to improve the crystallinity and luminescent efficiency of the phosphors. ijasret.com
Table 4: Parameters in Solution Combustion Synthesis of Mg₂P₂O₇ Phosphors
| Parameter | Example/Typical Value | Influence on Product |
| Oxidizers | Magnesium Nitrate (Mg(NO₃)₂), Europium Nitrate (Eu(NO₃)₃) | Source of metal cations. |
| Phosphate Source | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | Provides the phosphate component. |
| Fuel | Urea, Glycine | Acts as a reducing agent and complexant; influences combustion temperature and product morphology. ijasret.com |
| Fuel-to-Oxidizer Ratio | Varied | Affects flame temperature, reaction duration, and product characteristics. researchgate.net |
| Ignition Temperature | 500°C - 600°C | Initiates the self-sustaining combustion reaction. ijasret.com |
| Post-annealing Temperature | 900°C - 1100°C | Improves crystallinity and enhances luminescent properties. ijasret.com |
Thermal Dehydration of Aqueous Phosphate Suspensions for Industrial-Scale Precursors
The thermal dehydration of specific phosphate precursors is a cornerstone for the industrial-scale production of this compound. A common and economically viable precursor is magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O), also known as struvite. ysxbcn.com Struvite can be readily precipitated from aqueous solutions containing magnesium, ammonium, and phosphate ions.
The conversion of struvite to this compound is a multi-step thermal decomposition process. researchgate.netresearchgate.net When heated, struvite undergoes a series of transformations involving the loss of water of hydration and ammonia. The decomposition pathway is dependent on the heating rate and temperature. researchgate.net The general sequence of decomposition is as follows:
Initial Dehydration: Starting at temperatures around 55°C, struvite begins to lose its water of hydration. A significant transformation occurs with the loss of five water molecules to form dittmarite (MgNH₄PO₄·H₂O) at temperatures between 100°C and 200°C. researchgate.net
Ammonia and Water Loss: As the temperature increases further, the remaining water molecule and the ammonium group are released as ammonia gas and water vapor. This process leads to the formation of intermediate amorphous magnesium hydrogen phosphate (MgHPO₄). ysxbcn.comresearchgate.net
Pyrophosphate Formation: At higher temperatures, typically above 250°C and often completed at temperatures up to 600-700°C, two molecules of magnesium hydrogen phosphate condense to form one molecule of this compound (Mg₂P₂O₇), releasing one molecule of water. researchgate.net
This method is well-suited for industrial production due to the relatively low cost of the raw materials and the straightforward nature of the precipitation and subsequent calcination steps. The struvite precursor can be produced in large quantities from various waste streams, adding to the economic and environmental viability of this process.
Advanced Spectroscopic and Diffraction Methodologies for Probing Magnesium Pyrophosphate Systems
X-ray Diffraction (XRD) Studies on Magnesium Pyrophosphate Polymorphs
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It has been instrumental in characterizing the different polymorphic forms of this compound.
Structural Elucidation and Phase Transition Analysis (α- and β-Mg₂P₂O₇)
This compound is known to exist in at least two crystalline forms, or polymorphs: a low-temperature α-phase and a high-temperature β-phase. researchgate.net The α-polymorph is stable at room temperature and possesses a monoclinic crystal structure. researchgate.net The β-polymorph, which is stable above 68°C, exhibits a thortveitite-type structure. researchgate.net
The transition between these two phases is a reversible process. researchgate.netresearchgate.net This transformation has been extensively studied using XRD, which can track the changes in the crystal structure as a function of temperature. The differing diffraction patterns of the α- and β-phases allow for clear identification and analysis of the phase transition. researchgate.net While α- and β-Mg₂P₂O₇ are the most commonly studied polymorphs, a third polymorph, γ-Mg₂P₂O₇, has been synthesized under high-pressure and high-temperature conditions. acs.orgnih.gov This γ-phase is also monoclinic with a space group of P2₁/c. acs.orgnih.gov
The crystal structures of the α- and β-phases of this compound have been determined through X-ray crystallographic studies. The α-phase is reported to have a monoclinic structure with the space group B2₁/c. researchgate.net In contrast, the β-phase possesses a different monoclinic structure with the space group C2/m. researchgate.net
Rietveld Refinement for Crystal Structure Parameters and Lattice Parameter Determination
Rietveld refinement is a technique that uses a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. wikipedia.org This method is crucial for obtaining precise crystal structure parameters from powder XRD data. wikipedia.orgcristal.org For this compound, Rietveld refinement has been employed to accurately determine lattice parameters and atomic coordinates for its various polymorphs. rsc.org
The refinement process allows for the precise determination of the unit cell dimensions. For instance, the lattice parameters for the α-phase and the high-pressure γ-phase have been accurately determined using this method.
Below is a data table summarizing the crystallographic parameters for the α- and γ-polymorphs of Mg₂P₂O₇.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| α-Mg₂P₂O₇ | Monoclinic | B2₁/c | - | - | - | - |
| γ-Mg₂P₂O₇ | Monoclinic | P2₁/c | 4.5080 | 9.9450 | 5.2358 | 97.93 |
Temperature-Dependent X-ray Diffraction for Polymorphic Transitions
Temperature-dependent X-ray diffraction is a key technique for studying the polymorphic transitions in this compound. By collecting XRD patterns at various temperatures, researchers can observe the reversible phase transition between the low-temperature α-Mg₂P₂O₇ and the high-temperature β-Mg₂P₂O₇. researchgate.net These studies show a clear and reversible transformation, confirming the temperature-induced nature of this phase change. researchgate.net The quantitative analysis of temperature-dependent XRD data also allows for the determination of thermal expansion coefficients for the different polymorphs. researchgate.net For β-Mg₂P₂O₇, the thermal expansion coefficient has been estimated at 2.97(8)×10⁻⁵ K⁻¹. researchgate.netresearchgate.net
Vibrational Spectroscopy Applications in this compound Research
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and molecular structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification and Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of the pyrophosphate anion (P₂O₇⁴⁻).
Key vibrational modes observed in the FTIR spectra of pyrophosphates include:
P–O stretching vibrations: These are typically observed at higher frequencies and are indicative of the stretching of the terminal P-O bonds within the PO₃ groups. mdpi.com
P–O–P stretching vibrations: The bridging P–O–P bond gives rise to both symmetric and asymmetric stretching modes. The symmetrical stretching vibration of the P–O–P group is a characteristic feature of the pyrophosphate phase. biointerfaceresearch.com
O–P–O bending vibrations: These vibrations occur at lower frequencies and correspond to the bending and deformation of the O-P-O angles within the phosphate (B84403) tetrahedra. researchgate.net
The table below lists typical FTIR band assignments for pyrophosphate compounds.
| Wavenumber (cm⁻¹) | Assignment |
| ~1154, 1094 | P–O asymmetric stretching (υas) in PO₃ groups |
| ~1034 | P–O symmetric stretching (υs) in PO₃ groups |
| ~1213 | Symmetrical stretching vibration of the P–O–P group |
Raman Spectroscopy for Molecular Vibrations and Structural Conformations (e.g., P-O-P bond angle)
Raman spectroscopy is complementary to FTIR and provides insights into the molecular vibrations and structural conformations of this compound. A key application of Raman spectroscopy in this context is the determination of the P-O-P bond angle. The vibrational spectra of the α- and β-polymorphs show distinct differences that can be correlated with their structural arrangements. researchgate.net
For β-Mg₂P₂O₇, the Raman spectrum is consistent with a linear P-O-P bond angle. researchgate.netresearchgate.net In contrast, the Raman spectrum of α-Mg₂P₂O₇ is consistent with a bent P-O-P bond angle. researchgate.netresearchgate.net This difference in the P-O-P bond angle is a direct reflection of the different crystal structures of the two polymorphs.
Temperature-dependent Raman spectroscopy has also been used to study the phase transition between the α and β forms. researchgate.net The observed Raman active bands for both polymorphs exhibit a linear temperature dependence, but with different slopes, further characterizing the vibrational changes associated with the phase transition. researchgate.netresearchgate.net The quantitative temperature dependences of the Raman bands are reported to be in the range of -4.01×10⁻² to 1.94×10⁻² cm⁻¹ K⁻¹ for α-Mg₂P₂O₇ and -2.31×10⁻² to -0.44×10⁻² cm⁻¹ K⁻¹ for β-Mg₂P₂O₇. researchgate.netresearchgate.net
In-Situ Vibrational Spectroscopy for Reaction Monitoring and Phase Transformations
In-situ vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful means to monitor chemical reactions and phase transformations in real-time without altering the system's conditions. xjtu.edu.cnnih.gov These methods provide molecular-level information by probing the characteristic vibrational frequencies of chemical bonds within the material.
During the synthesis or thermal treatment of this compound, these techniques can track the conversion of precursor materials and the formation of different crystalline phases (polymorphs), such as the α- and β-phases of Mg₂P₂O₇. researchgate.netresearchgate.net The transition between these phases is of particular interest, and vibrational spectroscopy can elucidate the structural changes involved. For instance, the Raman spectra of α-Mg₂P₂O₇ are consistent with a bent P-O-P bridge in the pyrophosphate anion, whereas the spectra for the higher-temperature β-phase suggest a linear P-O-P bond. researchgate.net By monitoring the characteristic bands of each phase as a function of temperature, the transformation kinetics can be studied. No soft modes are typically observed in the Raman spectra, which indicates that the phase transition is not a second-order process. researchgate.net
The table below summarizes the distinct vibrational bands for the α- and β-polymorphs of this compound, which serve as fingerprints for their identification during in-situ monitoring.
| Vibrational Mode | α-Mg₂P₂O₇ (cm⁻¹) | β-Mg₂P₂O₇ (cm⁻¹) | ||
|---|---|---|---|---|
| Raman | IR | Raman | IR | |
| ν(asym) PO₃ | 1171, 1145, 1118 | 1175, 1140, 1110 | 1158 | 1205, 1175, 1135 |
| ν(sym) PO₃ | 1054, 1030 | 1055, 1025 | 1044 | 1030 |
| ν(asym) P-O-P | 940 | 970, 930 | - | 920 |
| ν(sym) P-O-P | 755 | 735 | 760 | - |
This table presents characteristic vibrational frequencies for the asymmetric and symmetric stretching modes of the PO₃ groups and the P-O-P bridge in the two common polymorphs of this compound, as observed in Raman and Infrared (IR) spectroscopy. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.netyoutube.com When applied to this compound, XPS analysis confirms the presence of magnesium, phosphorus, and oxygen on the material's surface.
High-resolution spectra of the core level electrons for each element provide detailed information about their oxidation states. For this compound, the binding energy of the Mg 2p peak is consistent with magnesium being in the +2 oxidation state. researchgate.netresearchgate.net Similarly, the P 2p peak indicates that phosphorus exists in the +5 oxidation state, which is characteristic of phosphate and pyrophosphate compounds. The O 1s spectrum can typically be resolved into components corresponding to the P-O-P bridge and the P-O terminal bonds.
A general principle in XPS is that the binding energy of an element increases with a more positive oxidation state. youtube.com This is due to the increased electrostatic pull on the remaining core electrons after valence electrons are removed, making them harder to eject. The analysis of these binding energies is therefore crucial for confirming the chemical integrity of the compound. For magnesium compounds, the chemical shifts in the primary Mg 2p peak can be small, making definitive speciation challenging. researchgate.net In such cases, the Mg KLL Auger peaks, which often exhibit larger chemical shifts, can be a useful tool for chemical state analysis. thermofisher.com
| Element | Core Level | Typical Binding Energy (eV) | Inferred Oxidation State |
|---|---|---|---|
| Magnesium (Mg) | Mg 2p | ~50.4 - 50.8 | +2 |
| Phosphorus (P) | P 2p | ~133 - 134 | +5 |
| Oxygen (O) | O 1s | ~531 - 532 | -2 |
This table shows representative binding energy ranges for the core electrons of elements in this compound. Note that exact values can vary slightly depending on the specific crystal structure, surface contamination, and the instrument's charge referencing method. researchgate.netresearchgate.netxpsfitting.com
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Connectivity
Solid-state Nuclear Magnetic Resonance (NMR) is a powerful, element-specific technique that provides detailed information about the local atomic environment, coordination, and connectivity of nuclei in solid materials. researchgate.netrsc.org For this compound, both ²⁵Mg and ³¹P NMR are highly informative.
²⁵Mg Solid-State NMR: The ²⁵Mg nucleus is a quadrupolar nucleus (spin I > 1/2), which means its interaction with the local electric field gradient provides a sensitive probe of its coordination environment. libretexts.org Key parameters derived from ²⁵Mg NMR spectra are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). The chemical shift is sensitive to the coordination number of the Mg²⁺ ion, while the CQ value reflects the symmetry of the local environment; a more distorted or asymmetric site results in a larger CQ. researchgate.netnih.gov Studies on α-Mg₂P₂O₇ have utilized high-field NMR to precisely measure these parameters, providing experimental data that can be correlated with theoretical calculations to understand the structure. acs.org
³¹P Solid-State NMR: The ³¹P nucleus (spin I = 1/2) typically yields higher resolution spectra. The ³¹P chemical shift is highly sensitive to the nature of the phosphate groups. It can readily distinguish between orthophosphate, pyrophosphate, and longer polyphosphate chains. researchgate.netresearchgate.net For pyrophosphates, the ³¹P NMR spectrum provides information on the P-O-P bond angle and the connectivity between phosphate tetrahedra. researchgate.net Techniques such as Magic Angle Spinning (MAS) are essential to average out anisotropic interactions and obtain sharp, well-resolved peaks. dtic.mil
| Nucleus | Compound | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (CQ, MHz) |
|---|---|---|---|
| ²⁵Mg | α-Mg₂P₂O₇ (Site 1) | -10.3 | 4.75 |
| ²⁵Mg | α-Mg₂P₂O₇ (Site 2) | -16.7 | 5.56 |
| ³¹P | Mg₂P₂O₇ | ~ -8 to -10 | N/A |
This table presents experimental solid-state NMR parameters for this compound. The ²⁵Mg data for α-Mg₂P₂O₇ shows two distinct magnesium sites, each with a unique local environment. The ³¹P chemical shift is characteristic for pyrophosphate groups. Data sourced from experimental studies. acs.orgresearchgate.net
Microscopic and Morphological Characterization Techniques for Magnesium Pyrophosphate Architectures
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface morphology and determining the particle size distribution of magnesium pyrophosphate materials. By scanning a focused beam of electrons over a sample, SEM generates high-resolution images of the surface topography. This technique is crucial for understanding how synthesis conditions and composition influence the final architecture of the material.
Research has shown that this compound can exhibit a wide array of morphologies. For instance, this compound octahydrate (Mg₂P₂O₇·8H₂O) has been observed to form large, multidirectional micron-sized crystals with a radiating bladed habit, which is distinct from the nanosheet-like crystals of other hydrate (B1144303) forms. acs.org In contrast, nano-sized magnesium phosphates prepared by chemical precipitation methods have been shown to form nanoparticle clusters in the size range of 1-3 µm. chalcogen.ro
During polymerase chain reaction (PCR), this compound is a byproduct and can form crystalline structures that act as scaffolds for DNA condensation. nih.gov SEM analysis of these structures revealed that they consist of intersecting oval or lenticular microdisks, creating complex three-dimensional microparticles. nih.gov The morphology of these particles can be influenced by the presence of other components in the reaction mixture, such as dNTPs and primers, leading to structural diversification. nih.gov The temperature used during the synthesis of magnesium phosphate (B84403) coatings has also been shown to affect the crystal growth, with higher temperatures leading to larger grain sizes and more continuous, dense coatings. nih.govnih.gov
The versatility of SEM, often coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), also allows for elemental analysis, confirming the stoichiometry and homogeneous distribution of elements within the sample. acs.orgnih.gov This combined approach is invaluable for correlating morphology with chemical composition, ensuring the material is a single, pure phase. acs.org
| This compound Form | Synthesis/Formation Context | Observed Morphology | Particle Size | Source(s) |
|---|---|---|---|---|
| Mg₂P₂O₇·8H₂O | Aqueous reactive crystallization | Radiating bladed crystals | Micron-sized | acs.org |
| Nano-magnesium phosphates | Chemical precipitation | Nanoparticle clusters | 1-3 µm | chalcogen.ro |
| Mg-PPi Microparticles | Byproduct of PCR | Intersecting oval/lenticular microdisks | Not specified | nih.gov |
| Newberyite (MgHPO₄·3H₂O) Coating | Phosphate chemical conversion on titanium | Grain size increases with reaction temperature | Not specified | nih.govnih.gov |
Transmission Electron Microscopy (TEM) for Nanostructure, Crystal Defects, and Particle Formation Mechanisms
While SEM provides surface information, Transmission Electron Microscopy (TEM) offers a deeper look into the internal structure of this compound at the nanoscale. By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about crystallinity, morphology of individual nanoparticles, crystal defects, and the mechanisms of particle formation.
TEM analysis of this compound particles produced by mixing magnesium chloride and sodium pyrophosphate showed inorganic particles that can adsorb DNA. researchgate.net Studies on nano-sized magnesium phosphates have used TEM to show that nanoparticle clusters observed under SEM are composed of smaller, irregularly shaped nanoparticles with sizes ranging from 20 to 200 nm. chalcogen.ro Similarly, TEM has been used to confirm the nano-size of synthesized pure and doped pyrophosphate samples, with dimensions in the range of 7.19 nm to 25.99 nm. researchgate.net
The power of TEM extends to the identification of crystal lattice defects, such as dislocations and imperfections, which can significantly influence the material's properties. nih.gov While specific studies on crystal defects in this compound are not extensively detailed in the provided results, TEM is a standard and powerful technique for such investigations in crystalline materials. nih.gov It can differentiate between well-ordered crystal lattices and those with defects, and even visualize patches of blurred lattice elements, indicating inconsistencies. nih.gov
Furthermore, TEM is instrumental in elucidating particle formation mechanisms. For example, in the synthesis of forsterite (Mg₂SiO₄) particles via spray pyrolysis, TEM, in conjunction with SEM, helped to propose a formation mechanism involving smooth solid spheres, rough hollow spheres, and concaved hollow spheres depending on calcination temperature. mdpi.com This level of detail is crucial for controlling the synthesis process to achieve desired particle architectures.
| Material | Key Findings | Observed Size/Features | Source(s) |
|---|---|---|---|
| Inorganic this compound particles | Particles are capable of DNA adsorption. | Not specified | researchgate.net |
| Nano-magnesium phosphates | Nanoparticle clusters are composed of smaller irregular nanoparticles. | 20-200 nm | chalcogen.ro |
| Pure and doped Ni₂P₂O₇/Mg₂P₂O₇ | Confirmed the nano-size of synthesized samples. | 7.19 - 25.99 nm | researchgate.net |
| General Crystalline Materials | Can identify lattice defects and differentiate crystalline from amorphous material. | Atomic resolution | nih.govacs.org |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography images at the nanoscale. azooptics.com Unlike electron microscopy, AFM operates by scanning a sharp physical probe over the sample surface. The forces between the tip and the sample are measured to create a topographical map. youtube.com This technique is particularly valuable for characterizing surface roughness, identifying growth modes and defects, and differentiating between crystalline and amorphous phases. azooptics.com
AFM can be operated in several modes, including contact mode, non-contact mode, and tapping mode, each offering distinct advantages for different sample types. youtube.com Tapping mode, for instance, is well-suited for loosely bound or soft samples. researchgate.net Beyond topography, AFM is a powerful tool for probing nanoscale mechanical properties such as adhesion, stiffness, and friction. nih.govnih.gov The study of these properties is based on analyzing force-distance curves generated as the probe approaches and retracts from the surface. nih.gov
While specific AFM studies focused solely on this compound are not prevalent in the initial search results, the technique's applicability is clear. For related materials, AFM has been used to reveal the deposition of uniform nano-thin films and to characterize surface roughness and nanomechanical properties. researchgate.net For example, machine learning approaches are being combined with dynamic AFM to quantify tip-sample interaction forces with high resolution, estimate elasticity, and understand energy dissipation during contact on polymer surfaces. nih.gov Such advanced AFM methods could provide profound insights into the surface interactions of this compound with its environment, for instance, in biological systems or catalytic applications.
Correlative Microscopy Approaches for Multi-Modal Characterization
To gain a holistic understanding of complex materials like this compound, a single characterization technique is often insufficient. Correlative microscopy, which combines the strengths of two or more techniques, offers a more comprehensive, multi-modal analysis. This approach allows for the direct correlation of different physical and chemical properties from the exact same region of a sample.
A common and powerful correlative approach is the combination of SEM with Energy Dispersive X-ray Spectroscopy (SEM-EDS). This allows researchers to link the surface morphology and particle size information from SEM directly with the elemental composition and distribution from EDS. nih.gov This has been used to confirm the expected stoichiometry and homogeneity of this compound octahydrate crystals. acs.org
More advanced correlative techniques are also emerging. For instance, AFM can be combined with infrared spectroscopy (AFM-IR) to simultaneously map topography and chemical composition at the nanoscale. researchgate.netnist.gov This could be used to study the adsorption of molecules onto the surface of this compound particles. Another powerful combination is Raman spectroscopy with scanning transmission electron microscopy (STEM). A study on a magnesium-silver alloy, where magnesium phosphate precipitation is relevant, demonstrated the ability to use this correlative approach to locally identify chemical compounds (via Raman) and relate them to the microstructure (via STEM). mdpi.com Such correlative methods provide a powerful toolkit for establishing crucial structure-property relationships in this compound materials.
Theoretical and Computational Chemistry Approaches to Magnesium Pyrophosphate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of materials, providing a foundation for understanding their properties and reactivity. mpg.deyoutube.com Instead of dealing with the complex many-body wavefunction, DFT uses the electron density as the fundamental variable, making it computationally feasible for complex crystalline systems like magnesium pyrophosphate. mpg.de
The electronic band gap is a critical parameter determined through DFT, which indicates whether a material behaves as an insulator, semiconductor, or metal. For instance, calculations on various pyrophosphate compounds have shown they can range from semi-metallic to semi-conducting. mdpi.com The analysis of partial density of states (PDOS) helps to identify the contribution of specific atomic orbitals (e.g., from Mg, P, and O atoms) to the valence and conduction bands, offering a deeper understanding of the chemical bonding within the material. researchgate.net This information is crucial for modeling the reactivity of this compound surfaces and interfaces.
| Compound | Calculation Method | Calculated Band Gap (eV) | Key Finding |
|---|---|---|---|
| K₂Mg(H₂P₂O₇)₂·2H₂O | DFT | 5.22 (Direct) | Demonstrates the application of DFT to complex magnesium-containing pyrophosphates. researchgate.net |
| α-Cu₂P₂O₇ (AFM-2 state) | DFT (HSE functional) | 3.966 | Shows the influence of magnetic ordering on the electronic structure of a pyrophosphate. mdpi.com |
| β-TCP (Mg-doped) | DFT (FP-LAPW) | 3.4 | Illustrates how doping modifies the band gap of a related phosphate (B84403) compound. researchgate.net |
| MgH₂ | DFT (PBE-GGA) | 3.34 | Provides a baseline for understanding how doping affects the electronic properties of magnesium compounds. gadaufos.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic behavior, including conformational changes, diffusion, and phase transitions. mdpi.com This approach is invaluable for understanding how this compound behaves under various temperature and pressure conditions.
MD simulations can model the phase transitions of this compound, such as the transformation from the low-temperature α-phase to the high-temperature β-phase. The potential function governing the vibrations of the P-O-P bridge in the pyrophosphate anion is a key factor in these transitions, which can be investigated using MD. researchgate.net Simulations can track atomic trajectories, allowing researchers to observe the mechanisms of structural changes at an atomic scale. aps.org For example, studies on other magnesium compounds have used MD to simulate shock-induced plasticity and phase transformations, revealing the pathways from one crystal structure to another. nih.gov
Furthermore, MD simulations can predict various physical properties by observing the system's response to controlled conditions. mdpi.com For instance, by simulating the system at different temperatures, one can study thermal expansion and identify the onset of phase transitions. mdpi.com In the context of this compound, MD can be used to model the crystallization process from a melt or solution, providing insights into nucleation and growth mechanisms. mit.edu These simulations are crucial for understanding the material's behavior during synthesis and processing.
| Material System | Simulation Focus | Key Insight from MD |
|---|---|---|
| Magnesium (Single Crystal) | Shock-induced phase transition | Revealed the pathway from hexagonal close-packed (HCP) to body-centered cubic (BCC) structure. nih.gov |
| Forsterite and Magnesite | Mechanical properties under varying T | Demonstrated how increasing temperature affects deformation and Young's modulus. mdpi.com |
| LaMnO₃ | Structural phase transition with temperature | Predicted the orthorhombic to cubic phase transition temperature. aps.org |
| Nanoporous Magnesium | Shock response and void collapse | Identified plasticity and internal jetting as two distinct mechanisms for void collapse under shock loading. bit.edu.cn |
First-Principles Calculations for Spectroscopic Interpretations and Lattice Dynamics
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are essential for understanding the vibrational properties and lattice dynamics of materials like this compound. mdpi.com These calculations provide a direct link between the atomic structure and the spectroscopic features observed in experiments, such as Raman and infrared (IR) spectroscopy.
By computing the phonon dispersion curves, these methods can predict the vibrational frequencies of the crystal lattice. aps.org Phonons are quantized modes of vibration, and their frequencies correspond to the peaks observed in Raman and IR spectra. First-principles calculations can determine not only the frequency of these normal modes but also their symmetry and the specific atomic motions involved (polarization vectors). mdpi.com This allows for a definitive assignment of vibrational modes observed experimentally, which can be challenging for complex crystal structures.
For this compound, these calculations can elucidate the vibrational characteristics of the P₂O₇⁴⁻ anion, including the symmetric and asymmetric stretching and bending modes of the P-O-P bridge and the PO₃ groups. This detailed understanding is crucial for interpreting spectroscopic data used in material characterization. Ab initio calculations have been successfully combined with high-pressure Raman scattering experiments to explain unusual behavior in vibrational modes under compression. mdpi.com Similar approaches can be applied to this compound to understand its structural response to external pressure. Furthermore, computational methods have proven effective in calculating NMR parameters for magnesium compounds, aiding in the interpretation of solid-state NMR spectra. nih.gov
Computational Thermodynamics of this compound Formation and Stability
Computational thermodynamics utilizes first-principles calculations to predict the thermodynamic stability of a compound. semanticscholar.org This involves determining whether a material is stable, metastable, or unstable with respect to decomposition into other competing phases. umn.edu For this compound, these calculations are crucial for understanding its formation, its stability under different conditions, and its potential reactions with other substances.
The primary quantity calculated is the formation enthalpy (or formation energy at 0 K), which is the energy change when a compound is formed from its constituent elements in their standard states. umn.edu A negative formation enthalpy indicates that the compound is stable relative to its elements. By calculating the formation enthalpies of this compound and all other known phases in the Mg-P-O system, a thermodynamic convex hull can be constructed. semanticscholar.org Compounds that lie on the convex hull are thermodynamically stable, while those above it are metastable or unstable and have a driving force to decompose into a combination of stable phases.
First-principles calculations have been used to determine the formation heat of related magnesium compounds, such as Mg₂Si and Mg₂Ge, demonstrating the method's applicability. mdpi.com The thermodynamic stability of different polymorphs (different crystal structures of the same composition) can also be assessed by comparing their calculated total energies. umn.edu The structure with the lowest energy is the ground-state polymorph. umn.edu This information is vital for predicting the synthesizability of new materials and for constructing accurate phase diagrams, which are essential for materials processing and application. The Materials Project, for example, provides computationally derived thermodynamic data for a vast number of compounds, including Mg₂P₂O₇. materialsproject.org
| Compound | Property | Calculated Value | Significance |
|---|---|---|---|
| Mg₂P₂O₇ | Energy Above Hull | 0 meV/atom | Indicates thermodynamic stability with respect to decomposition into other phases in the Mg-P-O system. materialsproject.org |
| Mg₂Si (perfect crystal) | Formation Heat (ΔHf) | -1.20 eV/cell | A more negative formation heat indicates greater ease of formation and stability. mdpi.com |
| Mg₂Ge (perfect crystal) | Formation Heat (ΔHf) | -0.78 eV/cell | Provides a comparative measure of stability among related magnesium intermetallics. mdpi.com |
Mechanistic Studies of Magnesium Pyrophosphate in Catalytic Processes
Heterogeneous Catalysis by Magnesium Pyrophosphate
This compound (Mg₂P₂O₇) has emerged as a versatile and effective heterogeneous catalyst in a variety of organic chemical transformations. Its utility stems from its robust nature and tunable surface properties, particularly its basicity, which is crucial for its catalytic activity. As a solid catalyst, it offers significant advantages, including ease of separation from reaction products, potential for recyclability, and a reduction in corrosive and toxic waste compared to homogeneous catalysts. rsc.org
This compound functions primarily as a solid base catalyst. rsc.org The basic nature of the catalyst is attributed to the presence of surface oxygen atoms and hydroxyl groups which can act as Lewis or Brønsted bases. These basic sites are fundamental to its catalytic performance in various organic reactions. The strength and density of these sites can be influenced by the preparation method and the precursors used, allowing for the tuning of its catalytic activity for specific applications. rsc.org For instance, its basic properties are harnessed in reactions such as Claisen-Schmidt condensation, where it has shown high conversion rates and selectivity. nih.gov The basic sites on the Mg₂P₂O₇ surface facilitate the deprotonation of reactants, a key step in many base-catalyzed organic syntheses.
This compound has demonstrated notable efficacy as a catalyst for the epoxidation of terminal olefins, which are typically challenging substrates due to their electron-deficient nature. rsc.org In a key example, it catalyzes the epoxidation of 1-octene (B94956) using aqueous hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgnih.gov The reaction mechanism involves the catalyst's basic sites facilitating the heterolytic cleavage of hydrogen peroxide to form a perhydroxyl ion (HOO⁻). rsc.org This ion then reacts with a solvent like acetonitrile (B52724) to generate an active intermediate, peroxycarboximidic acid. This intermediate subsequently transfers an active oxygen atom to the olefin, resulting in the formation of the corresponding epoxide and an amide byproduct. rsc.org
The catalytic performance in this reaction is highly dependent on various parameters, as detailed in the table below.
Table 1: Influence of Reaction Parameters on the Epoxidation of 1-Octene Catalyzed by this compound
| Parameter | Optimal Condition/Value | Effect on Conversion/Selectivity |
|---|---|---|
| Solvent | Acetonitrile | Acts as a co-catalyst by forming the peroxycarboximidic acid intermediate. |
| Temperature | 60 °C | Balances reaction rate and prevention of H₂O₂ decomposition. |
| H₂O₂ to 1-Octene Molar Ratio | 1.5 | Sufficient oxidant for high conversion while minimizing side reactions. |
| Catalyst Amount | 0.1 g | Provides adequate active sites for the reaction to proceed efficiently. |
| Reaction Time | 10 hours | Allows for achieving maximum conversion of the olefin. |
Data derived from studies on 1-octene epoxidation. rsc.org
Under optimized conditions, this compound can achieve high selectivity for the desired epoxide, reaching up to 94.2%. rsc.org This highlights its potential as a practical heterogeneous catalyst for the synthesis of valuable vicinal diols derived from epoxides. rsc.orgnih.gov
In the field of renewable energy, this compound serves as an effective solid base catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAMEs), the primary components of biodiesel. rsc.orgresearchgate.net The base-catalyzed mechanism involves the deprotonation of an alcohol (typically methanol) by a basic site on the catalyst surface to form an alkoxide ion. semanticscholar.org This highly nucleophilic alkoxide then attacks the carbonyl carbon of the triglyceride, leading to a tetrahedral intermediate which subsequently collapses to form a fatty acid alkyl ester and a diglyceride anion. This process repeats for the remaining acyl groups on the glycerol (B35011) backbone. semanticscholar.org
A critical factor influencing the catalytic efficiency of Mg₂P₂O₇ is the choice of precursor used in its synthesis. Studies have shown that catalysts derived from different precursors exhibit distinct physicochemical properties, which in turn affect the biodiesel yield. rsc.org For example, this compound can be synthesized via thermal decomposition of minerals like dittmarite, struvite, and newberyite. rsc.org Research indicates that the biodiesel yield is inversely proportional to the crystallite and particle sizes of the catalyst but directly proportional to its basic site density and surface area. rsc.org Catalysts derived from struvite have been found to provide the highest biodiesel yield under optimized conditions. rsc.org
Table 2: Effect of Precursor on this compound Catalyst Properties and Biodiesel Yield
| Precursor | Crystallite Size (nm) | Particle Size (μm) | Surface Area (m²/g) | Basicity (mmol CO₂/g) | Biodiesel Yield (%) |
|---|---|---|---|---|---|
| Dittmarite | 45.8 | 1.15 | 39.5 | 0.18 | 85.2 |
| Struvite | 38.7 | 0.95 | 48.6 | 0.25 | 96.5 |
| Newberyite | 52.3 | 1.30 | 32.1 | 0.15 | 78.4 |
Data represents typical findings from comparative studies on biodiesel production. rsc.org
The use of this compound as a heterogeneous catalyst simplifies the production process by eliminating the need for a purification step to remove the catalyst, thereby reducing production costs. rsc.org
The hydrosilylation of olefins is a significant industrial process for producing organosilicon compounds. While various transition metal complexes are well-known catalysts for this reaction, research has also explored the use of main group metal compounds, including those of magnesium. rsc.orgrsc.org Magnesium-based catalysts, such as magnesium hydride and organomagnesium complexes, have been shown to catalyze the hydrosilylation of terminal alkenes. rsc.orgrsc.org The mechanism generally involves the insertion of the alkene into a magnesium-hydride bond, followed by a σ-bond metathesis step with the silane, which regenerates the active hydride species and releases the organosilane product. rsc.org
However, specific studies focusing on the use of this compound composites for the hydrosilylation of olefins are not extensively documented in the current body of scientific literature. While the basic properties of this compound could theoretically play a role in activating Si-H bonds, detailed mechanistic studies and applications in this specific context remain an area for future investigation. The existing research on magnesium-catalyzed hydrosilylation provides a foundation for exploring the potential of pyrophosphate-based materials in this domain. rsc.orgrsc.orgsemanticscholar.org
Surface Chemistry and Active Site Characterization in this compound Catalysts
The catalytic performance of this compound is intrinsically linked to its surface chemistry, particularly the nature, strength, and distribution of its active sites. Understanding these characteristics is crucial for optimizing catalyst design and reaction conditions.
Temperature-Programmed Desorption of Carbon Dioxide (CO₂-TPD) is a powerful analytical technique used to characterize the basic properties of solid catalysts like this compound. rsc.org In this method, the catalyst is first saturated with CO₂, an acidic probe molecule, which adsorbs onto the basic sites of the material's surface. The sample is then heated at a controlled rate, and the temperature at which CO₂ desorbs is measured.
The desorption temperature correlates with the strength of the basic sites: CO₂ desorbing at lower temperatures corresponds to weak basic sites, while desorption at higher temperatures indicates strong basic sites. The total amount of desorbed CO₂ provides a quantitative measure of the total basic site density. rsc.org
Influence of Crystallite and Particle Size on Catalytic Performance
The catalytic performance of heterogeneous catalysts is intricately linked to their physical properties, including crystallite and particle size. While direct research on the specific influence of these parameters on this compound catalysis is not extensively detailed in the provided search results, general principles of heterogeneous catalysis can be extrapolated to understand potential effects.
In heterogeneous catalysis, the crystallite size, which refers to the size of the individual coherently diffracting crystalline domains, and the particle size, which can be an aggregate of multiple crystallites, play a crucial role in determining the surface area and the number of active sites available for a reaction.
Generally, a decrease in particle size leads to an increase in the surface-to-volume ratio. nih.gov This is often advantageous as it exposes more active sites to the reactants, potentially leading to higher catalytic activity. For instance, studies on manganese ferrite (B1171679) nanoparticles have shown that smaller nanoparticles exhibit enhanced catalytic performance due to their larger surface-to-volume ratio. nih.gov Similarly, research on MgO has demonstrated that smaller particle sizes can lead to increased dissociation and release of Mg²⁺ ions, which are crucial for its catalytic and biological activities. mdpi.com
However, the relationship is not always linear. For some catalytic systems, an optimal particle size exists for maximum activity. iaea.org This can be due to a variety of factors, including changes in the electronic properties of the material at the nanoscale and the influence of surface energy.
The crystallite size can also impact the catalytic process. Smaller crystallites can sometimes lead to a higher density of defects, such as edges and corners, which can act as highly active catalytic sites. Research on ZSM-5 zeolites has shown that catalysts with smaller crystal sizes exhibit longer lifetimes and higher selectivity in certain reactions. nih.govnih.gov
In the context of this compound, it is plausible that controlling its crystallite and particle size during synthesis could be a strategy to tune its catalytic performance. For example, in reactions where the surface of this compound is directly involved in catalysis, smaller particles with a higher surface area would be expected to enhance the reaction rate. Furthermore, the coordination environment of magnesium ions at the surface, which is critical for its Lewis acidic character, might be influenced by the crystallite size.
It is important to note that without specific experimental data on this compound, these discussions remain based on established principles of heterogeneous catalysis observed in other materials. Further research is needed to elucidate the precise relationship between the crystallite and particle size of this compound and its catalytic efficacy in various chemical transformations.
Mechanistic Models for this compound-Assisted Catalysis
The catalytic activity of this compound is fundamentally linked to the role of the magnesium ion (Mg²⁺) as a Lewis acid. In various catalytic processes, the Mg²⁺ ion in the this compound structure interacts with substrates, activating them for subsequent chemical transformations. The primary mechanistic model for this compound-assisted catalysis involves the formation of a complex between the magnesium ion and the substrate, which facilitates the reaction by stabilizing transition states and activating leaving groups.
A key aspect of this mechanism is the ability of Mg²⁺ to coordinate with lone-pair bearing electronegative atoms such as oxygen and nitrogen in the substrate. wikipedia.org This coordination withdraws electron density from the substrate, making it more electrophilic and susceptible to nucleophilic attack. This principle is central to many biological and synthetic reactions catalyzed by magnesium ions.
In enzymatic reactions involving pyrophosphate, such as those mimicked by synthetic systems, magnesium ions play a crucial role in activating the pyrophosphate group. nih.gov The binding of Mg²⁺ to the pyrophosphate moiety makes it a better leaving group, facilitating nucleophilic substitution reactions. nih.gov For instance, in nucleotide synthesis, magnesium ions bind to the pyrophosphate group of a ribose pyrophosphate species, promoting the attachment of a nitrogenous base. nih.gov
The interaction between magnesium ions and pyrophosphate is often cooperative. In some enzymatic systems, an ordered mechanism is observed where Mg²⁺ binds to the enzyme before the this compound complex. nih.gov This pre-association of the magnesium activator can be essential for the subsequent binding of the substrate and the catalytic activity.
In the context of hydrolysis reactions, Mg²⁺ ions are essential activators. nih.gov The substrate for many pyrophosphatases is not free pyrophosphate (PPi) but rather the MgPPi complex. diva-portal.orgnih.gov The magnesium ion in this complex polarizes the P-O-P bond, making the phosphorus atom more susceptible to nucleophilic attack by a water molecule. A proposed general mechanism for the hydrolysis of pyrophosphate catalyzed by magnesium ions is depicted below:
Formation of the Active Complex: The magnesium ion coordinates to one or more of the oxygen atoms of the pyrophosphate molecule.
Nucleophilic Attack: A water molecule, which may also be coordinated to a magnesium ion, acts as the nucleophile and attacks one of the phosphorus atoms.
Transition State Stabilization: The magnesium ion stabilizes the negative charge that develops on the oxygen atoms in the trigonal bipyramidal transition state.
Product Formation: The P-O-P bond is cleaved, resulting in the formation of two phosphate (B84403) molecules.
This Lewis acid catalysis model is also applicable to phosphoryl transfer reactions. In reactions involving ATP, the Mg²⁺ ion chelates the phosphate groups, stabilizing the growing negative charge in the transition state as a phosphate group is transferred to a nucleophile. reed.edu
The following interactive table summarizes key aspects of the mechanistic models for this compound-assisted catalysis based on the role of the magnesium ion.
| Mechanistic Aspect | Description | Key Role of Magnesium Ion | Example Reactions |
| Lewis Acid Activation | The Mg²⁺ ion acts as an electron pair acceptor, coordinating to Lewis basic sites on the substrate. | Increases the electrophilicity of the substrate. | Carbonyl additions, Friedel-Crafts reactions. wikipedia.org |
| Leaving Group Activation | Mg²⁺ binds to the pyrophosphate moiety, making it a more stable leaving group. | Facilitates nucleophilic substitution by stabilizing the departing pyrophosphate. | Nucleotide synthesis, glycosylation reactions. nih.govdiva-portal.org |
| Transition State Stabilization | The positive charge of the Mg²⁺ ion stabilizes the developing negative charge in the transition state. | Lowers the activation energy of the reaction. | Phosphoryl transfer from ATP, hydrolysis of pyrophosphate. nih.govreed.edu |
| Substrate Binding and Orientation | In enzymatic systems, Mg²⁺ can be crucial for the correct binding and orientation of the substrate in the active site. | Ensures proximity and proper alignment for the reaction to occur. | Enzyme-catalyzed pyrophosphate hydrolysis and synthesis. nih.gov |
Magnesium Pyrophosphate in Advanced Materials Science: Fundamental Investigations and Applications
Luminescent Materials and Phosphor Development Utilizing Magnesium Pyrophosphate Hosts
This compound (Mg₂P₂O₇) serves as a promising host material for the development of luminescent materials and phosphors due to its excellent thermal and chemical stability. Its ability to accommodate various dopant ions, particularly rare earth elements, allows for the tuning of its optical properties for a range of applications in lighting and display technologies.
Doping with Rare Earth Elements (e.g., Eu³⁺, Dy³⁺) for Tunable Emission Properties
The luminescence of this compound can be tailored by introducing rare earth ions, such as Europium (Eu³⁺) and Dysprosium (Dy³⁺), into the host lattice. These dopant ions act as activation centers, absorbing energy and then emitting it as visible light. The specific emission color is characteristic of the particular rare earth element used.
Europium (Eu³⁺) Doping: When doped with Eu³⁺ ions, this compound-based phosphors typically exhibit a strong red emission. This is attributed to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. The intensity of the red emission can be optimized by controlling the concentration of the Eu³⁺ dopant. Studies have shown that an optimal doping concentration exists, beyond which concentration quenching occurs, leading to a decrease in luminescence intensity. The local symmetry of the Eu³⁺ ion within the host lattice plays a crucial role in its luminescence properties, affecting the ratio of red to orange emission.
Dysprosium (Dy³⁺) Doping: Doping with Dy³⁺ ions results in phosphors that can emit in the blue and yellow regions of the visible spectrum, which can combine to produce white light. The characteristic emission peaks of Dy³⁺ correspond to the ⁴F₉/₂ → ⁶H₁₅/₂ (blue) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow) transitions. Similar to Eu³⁺ doping, the concentration of Dy³⁺ is a critical factor in maximizing the luminescence output, with an optimal concentration typically observed before the onset of concentration quenching. Research has indicated that for Dy³⁺-doped Mg₂P₂O₇, the concentration quenching mechanism is often due to dipole-dipole interactions between the dopant ions. jst.go.jp
Emission Properties of Rare Earth-Doped this compound
| Dopant Ion | Typical Emission Colors | Key Transitions | Controlling Factors |
|---|---|---|---|
| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷Fⱼ | Dopant concentration, local symmetry |
| Dysprosium (Dy³⁺) | Blue, Yellow (can combine for white light) | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | Dopant concentration |
Photoluminescence and X-ray Photoemission Spectroscopy Studies of Doped Systems
Photoluminescence (PL) Studies: Photoluminescence spectroscopy is a key technique for characterizing the optical properties of doped this compound phosphors. PL excitation spectra reveal the wavelengths of light that are most effectively absorbed by the material to produce luminescence, while emission spectra show the wavelengths of light emitted. For Eu³⁺-doped systems, excitation is often carried out in the near-ultraviolet range. The resulting emission spectra show sharp and intense peaks corresponding to the characteristic transitions of the Eu³⁺ ion. google.com Similarly, for Dy³⁺-doped phosphors, excitation in the UV region leads to the characteristic blue and yellow emission bands. jst.go.jp These studies are crucial for determining the optimal excitation wavelengths for various applications, such as in white light-emitting diodes (WLEDs).
X-ray Photoemission Spectroscopy (XPS) Studies: X-ray photoemission spectroscopy is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of doped this compound, XPS is employed to confirm the presence of the dopant ions and to investigate their oxidation states. For instance, in Dy³⁺-doped Mg₂P₂O₇, XPS analysis can verify the elemental composition and the oxidation states of the constituent elements. jst.go.jp High-resolution scans of the core levels of magnesium (Mg 2s), oxygen (O 1s), phosphorus (P 2p), and the dopant (e.g., Dy 3d) provide detailed information about their chemical bonding environments within the phosphor. jst.go.jp This information is vital for understanding the structure-property relationships in these luminescent materials.
Spectroscopic Analysis of Doped this compound
| Spectroscopic Technique | Information Obtained | Relevance to Doped Systems |
|---|---|---|
| Photoluminescence (PL) Spectroscopy | Excitation and emission spectra, optimal excitation wavelengths, emission colors. | Characterizes the luminescent properties and efficiency of the phosphor. |
| X-ray Photoemission Spectroscopy (XPS) | Elemental composition, oxidation states, chemical bonding environment. | Confirms dopant incorporation and provides insight into the material's structure. |
Applications in Glass and Ceramic Technologies
This compound and related phosphate (B84403) compounds are being explored for their potential use in advanced glass and ceramic technologies. Their thermal properties and ability to influence the structure of glass networks make them of interest for specialized applications.
Development of Glass-Ceramic Materials Incorporating this compound
Glass-ceramics are materials produced through the controlled crystallization of a base glass. The properties of the resulting material are a composite of the properties of the residual glass phase and the crystalline phase. There is evidence to suggest that this compound can be a crystalline phase in certain ceramic systems. For instance, heating precipitated magnesium phosphate compounds to high temperatures (around 1100°C) can lead to their conversion into this compound (Mg₂P₂O₇), which exhibits ceramic-like properties. google.com This indicates the potential for developing glass-ceramics where this compound is the desired crystalline phase, which could impart specific thermal or mechanical properties to the final material. Research into phosphate-based glass-ceramics has shown that the presence of pyrophosphate structures can enhance the chemical durability of the material. researchgate.net
Electrochemical Material Applications
The electrochemical properties of this compound are an emerging area of research, with potential applications in energy storage devices.
One notable application is in the development of solid-state electrolytes for batteries. A study has explored the use of this compound as a filler in a polyethylene (B3416737) oxide (PEO)-based solid polymer electrolyte. jst.go.jp The inclusion of Mg₂P₂O₇ was found to influence the ionic conductivity of the electrolyte. The sample with a specific ratio of PEO to Mg₂P₂O₇ (PEO10Mg2P2O7) exhibited the highest electrical conductivity of 5.0×10⁻⁶ Scm⁻¹ at 50°C. jst.go.jp While this conductivity value is lower than that of some other magnesium ion-based solid polymer electrolytes, it demonstrates the potential of this compound to be a component in solid-state battery systems. jst.go.jp Further research is needed to optimize the composition and structure of such electrolytes to enhance their ionic conductivity for practical applications.
Additionally, pyrophosphate-based materials, in general, are being investigated as electrode materials for supercapacitors due to their redox-active functionality, chemical and thermal stability, and potentially high electrical conductivity. researchgate.netresearchgate.net While specific research on this compound as a supercapacitor electrode is not as extensive as for other transition metal pyrophosphates, its properties suggest it could be a candidate for future investigation in this field.
Role in Electrode Materials for Battery Systems and Supercapacitors
The investigation of this compound (Mg₂P₂O₇) as a primary active electrode material in battery and supercapacitor systems is not extensively documented in current scientific literature. Research in high-performance energy storage has largely focused on pyrophosphates of transition metals due to their promising redox activities.
While direct data on this compound is scarce, the broader family of metal pyrophosphates has demonstrated significant potential. For instance, materials like cobalt pyrophosphate (Co₂P₂O₇), nickel pyrophosphate (Ni₂P₂O₇), and manganese pyrophosphate (Mn₂P₂O₇) have been explored as electrode materials, exhibiting notable specific capacitance and cycling stability. mdpi.comrsc.orggoogle.com One-dimensional nanobelt structures of cobalt pyrophosphate have achieved a high specific capacitance of 1766 F g⁻¹ at a scan rate of 5 mV s⁻¹ in a 1 M KOH electrolyte. mdpi.com Similarly, mesoporous nickel pyrophosphate electrodes, after transforming into β-Ni(OH)₂ in an alkaline solution, have shown a substantial specific capacitance exceeding 1407 F g⁻¹. rsc.org In the context of lithium-ion batteries, iron and manganese pyrophosphates (Li₂FeP₂O₇ and Li₂MnP₂O₇) have been investigated as cathode materials. mit.edu A sol-gel synthesized MgFeP₂O₇ cathode material for magnesium-ion batteries demonstrated a specific capacity of 208 mAh/g, which is roughly 2.5 times higher than that of MgFePO₄. researchgate.net
These findings suggest that while this compound itself is not a prominent research focus for electrode applications, the pyrophosphate group (P₂O₇⁴⁻) provides a versatile structural framework for developing high-performance energy storage materials when combined with redox-active transition metals.
Investigation as an Ionic Solid Electrolyte Material
This compound has been investigated as a component in solid electrolyte systems, particularly for the development of safer, all-solid-state magnesium-ion batteries. These batteries are considered a promising alternative to lithium-ion technology due to magnesium's high volumetric energy density and natural abundance. wikipedia.orgmdpi.com
A key area of this research involves solid polymer electrolytes (SPEs), where a salt is dissolved within a polymer host. One study focused on a novel SPE synthesized using polyethylene oxide (PEO) as the polymer host and this compound (Mg₂P₂O₇) as the dopant salt. ansto.gov.au The materials were fabricated using a hot-pressed technique with varying salt concentrations.
Electrochemical characterization revealed that the sample with a specific PEO to Mg₂P₂O₇ ratio (PEO10Mg₂P₂O₇) exhibited the highest electrical conductivity. This optimized composition demonstrated a conductivity of 5.0 × 10⁻⁶ S·cm⁻¹ at 50°C. ansto.gov.au While this value is lower than some other reported magnesium ion-based SPEs, the study establishes this compound as a viable salt for creating solid-state ion conductors, paving the way for further optimization, potentially through the incorporation of conductive fillers. ansto.gov.au
In the broader context of phosphate-based solid electrolytes for magnesium batteries, the Mg-Zr-PO₄ system was one of the first to be reported. The composition Mg₀.₅Zr₂(PO₄)₃, which has a NASICON-type crystal structure, showed an ionic conductivity of 2.9 × 10⁻⁵ S·cm⁻¹ at a significantly higher temperature of 400°C. rsc.org This highlights the ongoing challenge of achieving high ionic conductivity at ambient temperatures in ceramic and polymer-based solid electrolytes.
| Electrolyte Composition | Conductivity (S·cm⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| PEO10Mg₂P₂O₇ | 5.0 × 10⁻⁶ | 50 | ansto.gov.au |
Influence on Mechanical Properties and Biocompatibility of Inorganic Scaffolds
This compound and related magnesium phosphate compounds play a crucial role in the development of inorganic scaffolds for bone tissue engineering. Their incorporation into biomaterials like polycaprolactone (B3415563) (PCL) and calcium phosphate-based ceramics is driven by the need to enhance mechanical strength, control degradation rates, and improve biological response. researchgate.netbohrium.com
Magnesium-based materials are attractive for orthopedic applications because they exhibit mechanical properties, such as an elastic modulus, that are closer to natural bone than many other metallic implants, which helps to reduce stress shielding. nih.govijraset.com When incorporated into polymer composites, magnesium particles can significantly improve compressive strength and modulus. For example, adding magnesium particles to a poly(L-lactic acid) (PLLA) matrix enhanced the compressive strength and modulus of porous scaffolds by 114.5% and 85.7%, respectively. bohrium.com Similarly, a PCL scaffold incorporating 29% magnesium beads showed a 3- to 6-fold increase in compressive modulus compared to a pure PCL scaffold. researchgate.net
Beyond mechanical reinforcement, the inclusion of magnesium phosphates influences the scaffold's biocompatibility. Magnesium is an essential ion in bone metabolism and has been shown to stimulate osteogenic activity. nih.govfrontiersin.org The release of magnesium ions (Mg²⁺) from degrading scaffolds can enhance the adhesion and proliferation of bone-forming cells (osteoblasts). nih.govbohrium.com Furthermore, the degradation of magnesium-containing composites can lead to the formation of a calcium phosphate (Ca-P) layer on the scaffold surface, which is bioactive and promotes bone apposition. researchgate.netaraproceedings.com This bioactivity is a key factor in the successful integration of the scaffold with the host tissue.
| Scaffold Material | Reinforcement | Property Enhanced | Improvement Noted | Reference |
|---|---|---|---|---|
| Poly(L-lactic acid) (PLLA) | 5 wt% Mg particles | Compressive Strength & Modulus | 114.5% & 85.7% increase, respectively | bohrium.com |
| Polycaprolactone (PCL) | 29% Mg beads (150µm) | Compressive Modulus | ~3-fold increase | researchgate.net |
| Polycaprolactone (PCL) | 29% Mg beads (45µm) | Compressive Modulus | ~6-fold increase | researchgate.net |
Amorphous Calcium-Magnesium Pyrophosphate Aggregates in Materials Design
Amorphous calcium phosphate (ACP) is considered a precursor phase in the biological mineralization of bone. nih.gov However, ACP is metastable and tends to crystallize rapidly. In materials design for bone regeneration, stabilizing this amorphous phase is critical to harnessing its high bioactivity and solubility. The incorporation of magnesium ions to form amorphous calcium-magnesium pyrophosphate (AMCP) aggregates is a key strategy to achieve this stabilization. google.comnih.gov
The presence of Mg²⁺ ions in the structure inhibits the nucleation and growth of crystalline hydroxyapatite (B223615) during synthesis. google.com This results in the formation of stable, amorphous nanoparticle aggregates. These aggregates can be synthesized through methods like co-precipitation, where solutions containing calcium, magnesium, and pyrophosphate ions are combined under controlled conditions. mdpi.comnih.gov Morphologically, as the ratio of magnesium to calcium is increased, the resulting material tends to shift from irregular particles towards a more gelatinous or aggregated structure. nih.gov
These amorphous aggregates are highly advantageous in materials design. Their metastable nature allows them to transform into more stable, crystalline hydroxyapatite in situ after implantation, mimicking the natural bone formation process. mdpi.comrsc.org This transformation is accompanied by the release of calcium and magnesium ions, which are beneficial for bone regeneration. AMCP aggregates have been used to develop nanocomposites and scaffolds that show superior osteogenic activity, promoting the proliferation and differentiation of bone cells. mdpi.comrsc.org For example, a humidity-responsive scaffold made from AMCP and cassava starch was developed to leverage the ion-regulating ability and cellular activity of the amorphous material for accelerated bone repair. nih.gov
Ion Release Mechanisms from this compound-Containing Composites
The therapeutic effect of scaffolds containing this compound or related compounds is closely linked to the release of bioactive ions into the surrounding physiological environment. The primary ions released are magnesium (Mg²⁺) and, in the case of composite materials, calcium (Ca²⁺) and phosphate (PO₄³⁻). mdpi.combohrium.com The mechanism of this release is governed by the degradation and dissolution of the composite material.
For composites made of amorphous calcium-magnesium phosphate, immersion in a simulated body fluid (SBF) initiates a process of ion exchange and material transformation. mdpi.com Initially, Mg²⁺ ions are released from the composite, a process that plays a crucial role in destabilizing the amorphous structure and facilitating its conversion to crystalline hydroxyapatite. mdpi.com The degradation of magnesium-containing composites often leads to a local increase in pH due to the formation of magnesium hydroxide (B78521) [Mg(OH)₂]. bohrium.com This localized alkalization, combined with the release of Ca²⁺ and PO₄³⁻ ions, can promote the precipitation of a bone-like apatite layer on the scaffold's surface, enhancing its osseointegration.
The rate of ion release can be tailored by adjusting the composition of the composite. For instance, in magnesium-doped biphasic calcium phosphate ceramics, a higher magnesium content can lead to the formation of more soluble phases like β-tricalcium phosphate (β-TCP), thereby increasing the biodegradation rate and the release of both Ca²⁺ and Mg²⁺ ions. This controlled release of Mg²⁺ is known to stimulate osteogenic differentiation and promote the production of vascular endothelial growth factor, which is vital for angiogenesis (the formation of new blood vessels) in the regenerating tissue. bohrium.com
Inorganic and Biochemical Reaction Mechanisms Involving Magnesium Pyrophosphate
Precipitation Mechanisms of Magnesium Pyrophosphate
The precipitation of this compound from aqueous solutions is a key process in both industrial and biological systems. Understanding the mechanisms governing its formation is crucial for controlling these processes.
Formation in Aqueous Solutions and Factors Influencing Precipitation
This compound is known for its low solubility in water, a characteristic that drives its precipitation from solutions containing magnesium (Mg²⁺) and pyrophosphate (P₂O₇⁴⁻) ions. The formation of the precipitate can be represented by the following ionic equation:
2Mg²⁺(aq) + P₂O₇⁴⁻(aq) ⇌ Mg₂P₂O₇(s)
Several factors significantly influence the precipitation of this compound:
pH: The pH of the solution plays a critical role in the speciation of pyrophosphate. At lower pH values, pyrophosphate exists in protonated forms (H₂P₂O₇²⁻, H₃P₂O₇⁻), which are more soluble. As the pH increases, the fully deprotonated P₂O₇⁴⁻ ion becomes dominant, favoring the precipitation of Mg₂P₂O₇. Studies on magnesium phosphate (B84403) precipitation, in general, have shown that pH is a major determinant, with precipitation significantly increasing at a pH greater than 6.5. nih.gov For instance, in the context of urine, where calcium and magnesium phosphates can precipitate, controlling the pH is crucial to prevent the formation of crystalline deposits. nih.gov
Reactant Concentrations: The concentrations of magnesium and pyrophosphate ions directly impact the saturation level of the solution. Higher concentrations of these ions lead to a greater driving force for precipitation. The rate of precipitation has been shown to be dependent on the initial magnesium concentration, with higher concentrations leading to faster precipitation rates. cranfield.ac.uk
Ionic Strength: The presence of other ions in the solution can affect the activity of Mg²⁺ and P₂O₇⁴⁻ ions, thereby influencing the solubility of this compound.
Inhibitors: Certain substances can inhibit the precipitation of this compound. For example, citrate (B86180) has been shown to increase the pH at which magnesium phosphates precipitate by chelating magnesium ions, thus keeping them in solution. nih.gov In the context of struvite (magnesium ammonium (B1175870) phosphate) precipitation, which shares similarities with this compound formation, various polymers and phosphonates have been investigated as inhibitors that can delay nucleation and reduce the efficiency of crystal growth. ampp.orgresearchgate.net
| Factor | Effect on this compound Precipitation | Reference |
|---|---|---|
| pH | Higher pH (above 6.5) favors precipitation due to the dominance of the P₂O₇⁴⁻ ion. | nih.gov |
| Temperature | Affects both solubility and reaction kinetics, with complex overall effects. | N/A |
| Reactant Concentrations | Higher concentrations of Mg²⁺ and P₂O₇⁴⁻ increase the driving force for precipitation and can increase the precipitation rate. | cranfield.ac.uk |
| Ionic Strength | Influences the activity of ions in solution, thereby affecting solubility. | N/A |
| Inhibitors (e.g., citrate, certain polymers) | Can delay or prevent precipitation by chelating magnesium ions or interfering with crystal growth. | nih.govampp.orgresearchgate.net |
Co-precipitation Phenomena with Nanomaterials
This compound can also be involved in co-precipitation processes with nanomaterials. This phenomenon is particularly relevant in the development of novel analytical and biomedical applications. A notable example is the co-precipitation of this compound with gold nanoparticles (AuNPs). This has been utilized to develop a real-time monitoring platform for loop-mediated isothermal amplification (LAMP) assays. nih.gov In this system, the formation of this compound as a byproduct of the LAMP reaction induces the co-precipitation of carboxyl-modified gold nanoparticles. The binding mechanism is understood to be a complexation of the carboxyl groups on the nanoparticles and the pyrophosphate ions with free magnesium ions. nih.gov
While the co-precipitation of this compound has been primarily studied with gold nanoparticles in the context of bioassays, the principles of co-precipitation suggest that it could occur with other nanomaterials as well, depending on their surface chemistry and the reaction conditions. The co-precipitation method is a versatile technique for the synthesis of various nanomaterials, including quantum dots and metal oxides, where controlling factors like pH, temperature, and precursor concentrations is key to achieving desired particle characteristics. researchgate.netcolab.ws
Role in Nucleic Acid Amplification and DNA Condensation Mechanisms
This compound plays a crucial and multifaceted role in several widely used nucleic acid amplification techniques, most notably Loop-Mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR). Its formation as a byproduct of these reactions has significant implications for both detection and the physical state of the amplified DNA.
Formation as a Byproduct in Loop-Mediated Isothermal Amplification (LAMP)
In LAMP, a nucleic acid amplification technique that proceeds at a constant temperature, a large amount of DNA is synthesized by a strand-displacing DNA polymerase. For each molecule of deoxynucleoside triphosphate (dNTP) incorporated into the growing DNA strand, a pyrophosphate ion (PPi) is released. In the presence of a sufficient concentration of magnesium ions (Mg²⁺), which are essential cofactors for the DNA polymerase, the released pyrophosphate reacts to form a white precipitate of this compound. researchgate.net
The formation of this precipitate is a key feature of LAMP and is often used as a simple, visual indicator of a positive reaction. researchgate.net The turbidity of the reaction mixture increases as more DNA is amplified and, consequently, more this compound is formed. This change in turbidity can be monitored in real-time to quantify the amplification process.
Scaffolding Role in DNA-Containing Microparticle Formation during Polymerase Chain Reaction (PCR)
During PCR, another cornerstone of molecular biology for amplifying DNA, this compound has been identified as a key structural component in the formation of DNA-containing microparticles. As in LAMP, the polymerization of DNA releases pyrophosphate ions. These ions react with the magnesium present in the PCR buffer to form this compound crystals.
Research has shown that these this compound crystals act as scaffolds for the condensation of the newly synthesized DNA amplicons. researchgate.net The resulting DNA-containing microparticles are complex, three-dimensional structures. The formation of these particles is dependent on the presence of both pyrophosphate and magnesium ions; the addition of pyrophosphatase, an enzyme that degrades pyrophosphate, inhibits the formation of these microparticles. researchgate.net
Influence of Magnesium Ions and Pyrophosphate on DNA Condensation and Particle Morphology
The concentrations of magnesium ions and pyrophosphate have a profound influence on the condensation of DNA and the morphology of the resulting particles in PCR. The interaction between the negatively charged phosphate backbone of DNA, the positively charged magnesium ions, and the pyrophosphate ions leads to the collapse of the DNA into compact structures.
Studies using scanning electron microscopy have revealed that the morphology of the DNA-containing microparticles is intricate, often consisting of intersecting disks or their segments. The complexity and structural diversity of these particles are directly influenced by the incorporation of other PCR components, such as dNTPs and primers, into the growing this compound-DNA co-precipitate. The this compound particles formed under thermal cycling conditions provide a unique supramolecular scaffold that governs the unusual and complex structure of the DNA microparticles generated in PCR. researchgate.net
| Component | Role in DNA Condensation and Particle Morphology | Reference |
|---|---|---|
| Magnesium Ions (Mg²⁺) | Essential cofactor for DNA polymerase and reacts with pyrophosphate to form the scaffold. Neutralizes the negative charge of the DNA backbone, facilitating condensation. | researchgate.net |
| Pyrophosphate (P₂O₇⁴⁻) | Byproduct of DNA synthesis that reacts with Mg²⁺ to form the crystalline scaffold for DNA condensation. | researchgate.net |
| DNA | The genetic material that is amplified and condenses onto the this compound scaffold. | researchgate.net |
| dNTPs and Primers | Incorporation into the growing particles contributes to the structural diversification and complexity of the final microparticles. | researchgate.net |
Interaction with Biological Molecules and Enzymes (Fundamental Biochemistry)
This compound's role in fundamental biochemical processes is intrinsically linked to its interaction with a variety of biological macromolecules, most notably enzymes. Its functions range from serving as a substrate for hydrolytic enzymes to acting as a crucial component in enzyme-mimicking systems and influencing biochemical equilibria through complexation with magnesium ions.
Substrate for Inorganic Pyrophosphatase (iPPase) and its Enzymatic Hydrolysis Mechanisms
Inorganic pyrophosphatase (PPase) is a ubiquitous enzyme that catalyzes the hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate (Pi) ions. wikipedia.orgfrontiersin.org This reaction is highly exergonic and is critical for driving many biosynthetic reactions, such as DNA and protein synthesis, to completion by removing the inhibitory pyrophosphate byproduct. wikipedia.orgfrontiersin.org
This compound, specifically the Mg₂PPi complex, has been identified as the true substrate for inorganic pyrophosphatase. nih.govoup.com The enzyme's activity is critically dependent on the presence of magnesium ions, which play a multifaceted role in the catalytic mechanism. nih.gov Studies on yeast inorganic pyrophosphatase have revealed that the hydrolysis of pyrophosphate proceeds through two parallel pathways, involving either three or four magnesium ions bound per molecule of PPi. nih.gov The binding of this compound is reportedly faster in the four-metal pathway. nih.gov
The enzymatic hydrolysis mechanism involves a nucleophilic attack by a water molecule on one of the phosphorus atoms of the pyrophosphate substrate. researchgate.net The magnesium ions in the active site are essential for this process. They are involved in correctly positioning the substrate and activating the attacking water molecule. researchgate.net Specifically, two magnesium ions are present in the catalytic site before substrate binding and are crucial for orienting the substrate and activating the nucleophilic water molecule. researchgate.net A third magnesium ion coordinates with the pyrophosphate to ensure its proper positioning within the active site. researchgate.net The positive charges of the magnesium ions also help to stabilize the negative charges on the pyrophosphate and the transition state of the reaction. wikipedia.org
The rate-limiting step in both the hydrolysis and synthesis of pyrophosphate by this enzyme is the release of the product. nih.gov The relative contribution of the three-metal and four-metal pathways can vary depending on the intracellular concentration of Mg²⁺, suggesting a mechanism for the regulation of pyrophosphatase activity. nih.gov
| Ligand | Parameter | Value | Organism |
|---|---|---|---|
| Mg₂PPi (Substrate) | K_m_ | ~2 µM | Vigna radiata (mung bean) |
| Free Mg²⁺ (Allosteric Activator) | K_m_ | 20-25 µM | Vigna radiata (mung bean) |
Role in Enzyme Mimics of Nucleotide Synthases and Kinases
This compound plays a significant role in biomimetic systems that replicate the functions of nucleotide synthases and kinases. pnas.orgpnas.org These enzyme mimics provide valuable insights into the fundamental chemical mechanisms of their biological counterparts and have implications for understanding prebiotic chemistry. pnas.orgamanote.com
In modern biochemistry, the synthesis of nucleotides involves the attachment of a nitrogenous base to a 5-phosphoribosyl pyrophosphate, a reaction catalyzed by enzymes with the assistance of Mg²⁺. pnas.orgpnas.org Studies have shown that magnesium ions alone can catalyze this process with synthetic ribose pyrophosphates. pnas.orgpnas.org The magnesium ions bind to the pyrophosphate group, facilitating its departure as a leaving group and allowing for the coupling of the ribose unit to a nucleophile, such as a nitrogenous base. pnas.orgpnas.orgnih.gov This demonstrates the fundamental role of magnesium in activating the pyrophosphate group.
Similarly, in kinase mimics, magnesium ions are crucial for the transfer of a phosphate group from ATP. pnas.orgpnas.org ATP phosphorylation is inhibited at low concentrations of Mg²⁺ but is accelerated at higher concentrations. pnas.orgpnas.org This suggests a complex mechanism where the binding of magnesium to the pyrophosphate groups of ATP is essential for catalysis. pnas.orgpnas.org The initial inhibitory effect at low concentrations may be due to the formation of a less reactive magnesium-ATP complex. pnas.org These enzyme-free systems underscore the intrinsic chemical properties of this compound complexes in facilitating key biochemical transformations. pnas.org
Magnesium Ion Complexation with Pyrophosphate and its Biochemical Implications
The complexation of magnesium ions with pyrophosphate is a fundamental interaction with significant biochemical consequences. acs.org In cellular environments, a substantial portion of pyrophosphate exists in complex with magnesium ions. nih.gov This complexation is crucial for the activity of numerous enzymes that utilize pyrophosphate or its derivatives as substrates.
As discussed, the Mg₂PPi complex is the true substrate for inorganic pyrophosphatase. nih.govoup.com Similarly, the MgPPi complex has been identified as the true substrate for the reverse reaction of UDP-glucose pyrophosphorylase, while free pyrophosphate acts as an inhibitor. nih.govdiva-portal.org This highlights how magnesium complexation can modulate the availability and reactivity of pyrophosphate in metabolic pathways.
The formation of this compound complexes also plays a role in regulating the concentration of free magnesium ions in the cell, which can, in turn, affect the activity of other magnesium-dependent enzymes. nih.gov Furthermore, the precipitation of this compound can occur under certain conditions, which has been observed to inhibit in vitro transcription by sequestering essential components of the reaction mixture. researchgate.net The solubility and stability of this compound complexes are therefore important factors in various biochemical and biotechnological processes.
| Substrate/Activator | Parameter | Apparent Value |
|---|---|---|
| MgPPi (True Substrate) | K_m_ | 0.06 mM |
| Free Mg²⁺ (Activator) | K_m_ | 0.13 mM |
Fundamental Role in Biomineralization Processes (Non-Clinical Focus)
This compound is a key player in the intricate process of biomineralization, particularly in the formation of bone and teeth. Its role is primarily regulatory, influencing the nucleation and growth of hydroxyapatite (B223615) crystals, the primary mineral component of these hard tissues.
Mechanisms of Mineral Formation in Biological Systems (e.g., Bone and Teeth)
The formation of bone and teeth involves the controlled deposition of calcium phosphate minerals, primarily hydroxyapatite, within an organic matrix. researchgate.net Biological fluids are typically supersaturated with calcium and phosphate ions, yet spontaneous precipitation is prevented by the presence of inhibitors. pocketdentistry.com Inorganic pyrophosphate is a potent inhibitor of hydroxyapatite formation. pocketdentistry.com It functions by binding to the surface of nascent hydroxyapatite crystals, preventing their further growth. pocketdentistry.com
The concentration of pyrophosphate at sites of mineralization is regulated by enzymes such as alkaline phosphatase, which hydrolyzes pyrophosphate to phosphate, thereby promoting mineral deposition. researchgate.net Magnesium ions also play a complex and sometimes paradoxical role in this process. researchgate.netnih.gov While essential for many biological functions, including bone health, high concentrations of magnesium can inhibit the crystallization of amorphous calcium phosphate into hydroxyapatite. researchgate.netnih.gov Magnesium can be incorporated into the hydroxyapatite crystal lattice, which can alter its size and solubility. mdpi.com
The interplay between magnesium and pyrophosphate is therefore crucial for the controlled mineralization of bone and teeth. A precise balance between the concentrations of these and other ions is necessary to ensure the formation of healthy, functional hard tissues. researchgate.netnih.gov
Analytical Techniques and Methodologies for Magnesium Pyrophosphate Quantification and Detection
Gravimetric Analysis for Phosphate (B84403) Content Determination via Magnesium Pyrophosphate Precipitation
Gravimetric analysis is a traditional and highly accurate quantitative method for determining the amount of a substance by weighing. The determination of phosphorus content in a sample can be achieved by precipitating the phosphorus as magnesium ammonium (B1175870) phosphate hexahydrate (MgNH₄PO₄·6H₂O), which is then converted to this compound (Mg₂P₂O₇) through heating. stackexchange.com This final, stable, and non-hygroscopic form is weighed to calculate the initial phosphate concentration.
The procedure begins with dissolving the sample containing phosphate ions in an aqueous solution. stackexchange.com A mixture of magnesium and ammonium ions is then added to the solution, causing the precipitation of magnesium ammonium phosphate. echemi.com The reaction is as follows:
Mg²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) + 6H₂O(l) → MgNH₄PO₄·6H₂O(s)
This precipitate is initially difficult to dry to a constant weight without losing inconsistent amounts of water and ammonia (B1221849). libretexts.org To overcome this, the precipitate is collected by filtration and then subjected to high temperatures (pyrolysis), typically above 1000°C. libretexts.org This heating process decomposes the magnesium ammonium phosphate into this compound, ammonia, and water vapor. stackexchange.com
2MgNH₄PO₄·6H₂O(s) → Mg₂P₂O₇(s) + 2NH₃(g) + 13H₂O(g)
The resulting this compound is a stable compound with a definite composition, making it an excellent weighing form. libretexts.org By measuring the mass of the this compound, the mass and percentage of phosphorus in the original sample can be calculated with a high degree of accuracy.
Table 1: Key Steps in Gravimetric Analysis of Phosphate via this compound
| Step | Description | Chemical Compound Formed/Used |
|---|---|---|
| 1. Sample Preparation | The sample containing phosphate is dissolved in water. | Phosphate ions (PO₄³⁻) |
| 2. Precipitation | A solution containing magnesium and ammonium ions is added to precipitate the phosphate. | Magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O) |
| 3. Filtration & Washing | The precipitate is separated from the solution and washed, often with dilute ammonia to reduce solubility loss. libretexts.org | Magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O) |
| 4. Ignition/Pyrolysis | The precipitate is heated to a high temperature (e.g., >1000°C) to convert it to a stable form. libretexts.org | This compound (Mg₂P₂O₇) |
Spectrophotometric Methods for Turbidity-Based Detection (e.g., in LAMP assays)
Spectrophotometry can be utilized to detect this compound, not by its absorbance of light, but by the turbidity it creates in a solution. This principle is notably applied in the real-time monitoring of Loop-Mediated Isothermal Amplification (LAMP) assays. nih.gov
LAMP is a nucleic acid amplification technique that synthesizes a large amount of DNA under isothermal conditions. nih.gov A significant byproduct of this reaction is the pyrophosphate ion (P₂O₇⁴⁻). In the presence of magnesium ions (Mg²⁺) in the reaction buffer, these pyrophosphate ions react to form a white, insoluble precipitate of this compound. nih.goveiken.co.jp
The formation of this precipitate increases the turbidity of the reaction mixture. nih.gov This change in turbidity can be monitored in real-time using a turbidimeter or a spectrophotometer to measure the scattering of light. eiken.co.jp The increase in turbidity directly correlates with the amount of DNA synthesized, thus providing a real-time measure of the amplification reaction. nih.gov The presence of the white precipitate can also be used for simple visual, end-point detection of the amplification. eiken.co.jp
This turbidity-based detection method is advantageous because it does not require specialized probes or DNA intercalating dyes. nih.gov The simplicity of judging the presence or absence of the this compound precipitate allows for easy and rapid assessment of the LAMP reaction results. nih.gov
Table 2: Relationship Between LAMP Reaction and this compound Turbidity
| LAMP Reaction Status | Pyrophosphate Ion Production | This compound Formation | Turbidity | Interpretation |
|---|---|---|---|---|
| No Amplification (Negative) | None | None | Low | Target DNA not present |
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of a sample. malvernpanalytical.com It can be used to quantify the amount of magnesium and phosphorus in a sample, which can then be used to infer the concentration of this compound, assuming the stoichiometry is known.
In ICP-OES, the sample, typically an aqueous solution, is introduced into a high-temperature argon plasma (6,000-8,000 K). uni-saarland.de The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. malvernpanalytical.comuni-saarland.de A spectrometer separates these wavelengths, and the intensity of the emitted light at each specific wavelength is measured. malvernpanalytical.com The intensity of the light is proportional to the concentration of the element in the sample. uni-saarland.de
This technique allows for the simultaneous determination of multiple elements in a sample with high throughput and sensitivity, typically in the parts per million (ppm) to parts per billion (ppb) range. malvernpanalytical.comuni-saarland.de For the analysis of this compound, the sample would first need to be digested and dissolved, usually in an acid, to create a homogenous aqueous solution suitable for introduction into the plasma. malvernpanalytical.com The ICP-OES instrument would then measure the emission from both magnesium and phosphorus atoms to provide a quantitative analysis of their concentrations. youtube.com
Table 3: ICP-OES Parameters for Elemental Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Analyte | The element being measured. | Magnesium (Mg) and Phosphorus (P) |
| Sample State | The physical form of the sample introduced into the instrument. | Aqueous solution (after acid digestion) |
| Signal Source | The process that generates the measurable signal. | Atomic emission from excited atoms in argon plasma |
| Detection | The system that measures the signal. | Optical spectrometer measures light intensity at characteristic wavelengths |
Chromatographic Techniques for Pyrophosphate Species Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of different phosphorus species, including pyrophosphate, from complex mixtures. Ion chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are particularly well-suited for this purpose. nih.govnih.gov
These methods work by passing a liquid sample (the mobile phase) through a column packed with a solid material (the stationary phase). The different components in the sample interact with the stationary phase to varying degrees, causing them to separate as they travel through the column.
For pyrophosphate analysis, anion-exchange chromatography is commonly used. nih.gov In this technique, the stationary phase contains positively charged functional groups that attract and retain negatively charged anions like orthophosphate and pyrophosphate. By carefully controlling the composition of the mobile phase (the eluent), the retained anions can be selectively released (eluted) from the column at different times. nih.gov
After separation, a detector is used for quantification. Conductivity detectors are common in ion chromatography. metrohm.com Alternatively, post-column derivatization can be employed, where a reagent is added to the separated ions to produce a colored or fluorescent compound that can be measured by a spectrophotometric or fluorometric detector. nih.gov For instance, a molybdenum reagent can be used to form a colored heteropoly blue complex with phosphate and pyrophosphate, allowing for sensitive detection. nih.gov HPLC methods have demonstrated the ability to detect pyrophosphate at concentrations as low as 3 x 10⁻⁷ M and can quantify it even in the presence of a large excess of orthophosphate. nih.gov
Table 4: Comparison of Chromatographic Methods for Pyrophosphate Analysis
| Technique | Stationary Phase Principle | Detection Method | Key Advantages |
|---|---|---|---|
| Ion Chromatography (IC) | Anion-exchange resin separates based on charge. | Conductivity, UV-Vis (with post-column derivatization) | Excellent for separating various inorganic anions. nih.govmetrohm.com |
Table 5: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Mg₂P₂O₇ |
| Magnesium Ammonium Phosphate Hexahydrate | MgNH₄PO₄·6H₂O |
| Ammonia | NH₃ |
| Water | H₂O |
| Argon | Ar |
| Orthophosphate | PO₄³⁻ |
| Pyrophosphate | P₂O₇⁴⁻ |
Environmental Chemistry Research Pertaining to Magnesium Pyrophosphate Transformation and Fate
Thermal Decomposition of Struvite and its Products for Nutrient Recovery
The thermal decomposition of struvite (MgNH₄PO₄·6H₂O) is a significant area of research for nutrient recovery, particularly for phosphorus. This process transforms struvite, a crystalline compound composed of magnesium, ammonium (B1175870), and phosphate (B84403), into various other compounds, culminating in the formation of magnesium pyrophosphate at higher temperatures. researchgate.net The transformation pathway and resulting products are highly dependent on factors such as the heating rate and the surrounding temperature. researchgate.net
When struvite is heated, it undergoes a series of decomposition stages involving the loss of water and ammonia (B1221849). researchgate.net The process typically begins at temperatures as low as 55°C. researchgate.net The disintegration can be categorized into distinct phases: the initial loss of water molecules to form dittmarite (MgNH₄PO₄·H₂O), followed by the release of ammonia to yield newberyite (MgHPO₄·3H₂O), and ultimately, the loss of constitutionally bound water at temperatures above 250°C to form this compound. undip.ac.id
Under rapid heating conditions, the first decomposition to dittmarite can occur at approximately 80°C. undip.ac.id Further heating leads to the formation of an amorphous magnesium hydrogen phosphate as ammonia and water are gradually lost. researchgate.net The complete transformation to this compound generally occurs at temperatures above 250°C, with some studies noting the formation of the pyrophosphate phase at temperatures up to 575°C. researchgate.netmdpi.com If struvite is heated in the presence of excess water, it can also transform into other magnesium phosphate minerals such as bobierrite (Mg₃(PO₄)₂·8H₂O). researchgate.netmdpi.com
The recovery of nutrients is a key motivation for studying this decomposition. The thermal treatment of struvite allows for the release and capture of ammonia, a valuable nitrogen source. nih.gov The remaining solid product, which can be this compound or other magnesium phosphates, is a concentrated source of phosphorus and magnesium, making it a potential slow-release fertilizer. nih.gov However, studies have shown that with repeated use in nutrient recovery cycles, the recycled magnesium phosphate residues, which may have an increased content of Mg₃(PO₄)₂ or Mg₂P₂O₇, can become less active in removing ammonium. nih.gov
Thermal Decomposition Products of Struvite at Various Temperatures
| Temperature Range (°C) | Primary Transformation/Product | Key Observations |
|---|---|---|
| 55 - 80 | Formation of Dittmarite (MgNH₄PO₄·H₂O) | Begins with the loss of hydration water. researchgate.netundip.ac.id |
| > 60 | Formation of Newberyite (MgHPO₄·3H₂O) | Occurs after the loss of ammonia. undip.ac.id |
| > 100 (in water) | Transformation to Dittmarite, Newberyite, and Bobierrite | Decomposition in an aqueous environment yields multiple phases. scispace.com |
| > 250 | Formation of Amorphous Magnesium Hydrogen Phosphate and this compound (Mg₂P₂O₇) | Results from the loss of constitutionally bound water. researchgate.netundip.ac.id |
| ~575 | Stable this compound (Mg₂P₂O₇) | Represents the most stable phase at high temperatures. mdpi.com |
Role in Phosphate Sequestration and Remediation Strategies
Magnesium phosphate compounds, formed as precursors to or products of this compound, play a crucial role in phosphate sequestration and the remediation of eutrophic waters. researchgate.net The primary mechanism involves the chemical precipitation of phosphate from aqueous solutions by introducing a source of magnesium ions, which react to form insoluble magnesium phosphate precipitates. researchgate.net This strategy is effective for removing excess phosphate, a key nutrient responsible for eutrophication in lakes and other surface waters. researchgate.net
One remediation approach utilizes materials that can release magnesium ions into the water, which then combine with dissolved phosphate to form precipitates. researchgate.net Research using a magnesium-containing slag material (MCSF) demonstrated high phosphate removal efficiency. researchgate.net The process is pH-dependent, with removal efficiency increasing in the pH range of 3.0 to 7.0 due to the strong electrostatic attraction between the phosphate anions and the positively charged adsorbent surface. researchgate.net At an optimal dosage, a phosphate removal rate of over 94% can be achieved. researchgate.net
The most commonly targeted precipitate for phosphorus recovery and removal is struvite. nih.gov The formation of struvite requires magnesium, ammonium, and phosphate in equal molar amounts under alkaline conditions. nih.gov While highly effective, the cost of adding external magnesium sources can be a significant drawback, accounting for approximately 75% of the total chemical cost in the process. nih.gov
The residues from struvite decomposition, including this compound and trimagnesium phosphate, can also be reused to capture ammonium from wastewater. nih.gov However, their effectiveness may decrease over several cycles as the material becomes less reactive. nih.gov This indicates that while this compound is a stable end-product of thermal decomposition, its direct role in active sequestration may be more limited compared to its precursors.
Phosphate Removal Efficiency Using Magnesium-Based Precipitation
| Parameter | Condition/Value | Result | Reference |
|---|---|---|---|
| Adsorbent | Magnesium-Containing Slag (MCSF) | - | researchgate.net |
| Initial Phosphate Concentration | 250 mg/L | - | researchgate.net |
| Optimal pH | 7.0 | Maximum sorption capacity of 143.27 mg/g. researchgate.net | researchgate.net |
| Contact Time | 90 minutes | Adsorption rate begins to stabilize. researchgate.net | researchgate.net |
| Optimal Adsorbent Dosage | 5 g/L | Phosphate removal rate over 94%. researchgate.net | researchgate.net |
Environmental Stability and Degradation Pathways
The environmental stability of this compound is intrinsically linked to its formation conditions and the chemical environment to which it is exposed. Having been formed at high temperatures through the thermal decomposition of struvite, this compound is a thermodynamically stable compound. mdpi.com However, its long-term fate in natural aqueous environments involves gradual degradation, influenced by factors such as pH, temperature, and the presence of other ions. researchgate.net
The degradation of magnesium-based materials in aqueous or physiological environments typically begins with the formation of a magnesium hydroxide (B78521) (Mg(OH)₂) layer on the surface. researchgate.netnih.gov This occurs as magnesium reacts with water. The stability of this layer is pH-dependent. researchgate.net In the presence of carbon dioxide or bicarbonate ions in the environment, this layer can be converted into magnesium carbonate (MgCO₃), which can offer a more passive, protective film against further degradation. researchgate.net
In environments containing phosphates, insoluble magnesium phosphate salts can precipitate on the material's surface, further altering the degradation process. researchgate.netnih.gov The specific phosphate phases that form, such as newberyite or cattiite (Mg₃(PO₄)₂·22H₂O), depend on local ion concentrations and pH. nih.gov While direct degradation pathways for this compound in soil or water are not extensively detailed, it is expected to undergo slow hydrolysis back to orthophosphates, influenced by microbial activity and local chemical conditions. Its low solubility would contribute to its persistence in the environment, acting as a slow-release source of magnesium and phosphorus.
Common Degradation Products of Magnesium-Based Materials in Aqueous Environments
| Degradation Product | Chemical Formula | Formation Conditions |
|---|---|---|
| Magnesium Hydroxide | Mg(OH)₂ | The initial product formed from the reaction of magnesium with water. researchgate.netnih.gov |
| Magnesium Oxide | MgO | Commonly formed during the degradation process, contributing to a passive layer. nih.gov |
| Magnesium Carbonate | MgCO₃ | Forms in the presence of CO₂ or bicarbonate, often creating a more stable surface layer than Mg(OH)₂. researchgate.net |
| Trimagnesium Phosphate | Mg₃(PO₄)₂ | Can precipitate on the surface in phosphate-rich environments, especially at higher pH. nih.gov |
Future Directions and Emerging Paradigms in Magnesium Pyrophosphate Research
Novel Synthesis Routes for Tailored Magnesium Pyrophosphate Morphologies and Compositions
The development of advanced materials hinges on the precise control of their physical and chemical properties, which are intrinsically linked to their morphology and composition. For this compound (Mg₂P₂O₇), researchers are actively exploring innovative synthesis strategies to move beyond conventional bulk preparation methods. These new routes are aimed at fabricating Mg₂P₂O₇ with customized architectures, such as nanoparticles, porous scaffolds, and thin films, to meet the demands of specific applications.
One promising approach is the use of solution-based methods like dissolution-precipitation, which allows for the synthesis of magnesium phosphate (B84403) granules with tailored phase compositions and morphologies. By carefully controlling parameters such as precursor composition, reaction solution chemistry, and synthesis duration, it is possible to direct the evolution of the material's structure. For example, adjusting the stoichiometry of reactants and the calcination temperature of precursors like MgHPO₄·3H₂O and NH₄MgPO₄·6H₂O has been shown to yield specific phases of this compound, such as α-Mg₂P₂O₇.
These novel synthesis techniques are enabling the creation of this compound materials with controlled particle sizes, surface areas, and porosities. Such tailored characteristics are critical for enhancing performance in areas like catalysis, pigment formulation, and ceramic engineering.
| Synthesis Method | Key Parameters | Resulting Morphology/Composition | Potential Advantage |
| Dissolution-Precipitation | Precursor composition, solution chemistry, reaction time | Tailored granules, controlled phase composition (e.g., biphasic or single-phase) | High degree of control over final product properties |
| Calcination of Precursors | Nature of starting materials (e.g., MgHPO₄·3H₂O), calcination temperature (e.g., 850 °C) | Phase-pure α-Mg₂P₂O₇ | Scalable production of specific crystalline phases |
| Hydrothermal Synthesis | Temperature, pressure, solvent, additives | Nanocrystals, hierarchical structures | Access to unique morphologies not achievable at ambient pressure |
| Sol-Gel Process | Precursor chemistry (e.g., alkoxides), pH, aging time | Homogeneous powders, thin films, porous networks | High purity and compositional homogeneity at low temperatures |
Advanced Characterization Techniques for In-Situ Studies and Dynamic Processes
Understanding the behavior of this compound during its formation and function requires analytical tools that can probe dynamic processes in real-time. The research paradigm is shifting from post-synthesis characterization to in-situ and operando studies, which provide insights into the material's behavior under realistic operational conditions. These advanced techniques are crucial for elucidating reaction mechanisms, phase transformations, and degradation pathways.
Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy allow researchers to monitor the crystallization and phase transitions of this compound during synthesis or thermal processing. nih.gov When studying its performance in applications like catalysis, in-situ infrared spectroscopy can reveal the interaction of reactant molecules with the catalyst surface. For electrochemical or environmental interactions, in-situ electron microscopy provides real-time visualization of morphological changes. nih.gov
These methods offer a window into the dynamic nature of the material, enabling a deeper understanding of structure-property-performance relationships. The data gathered from these in-situ studies are invaluable for optimizing synthesis protocols and designing more robust and efficient this compound-based materials. nih.gov
| Technique | Information Obtained | Relevance to Mg₂P₂O₇ Research |
| In-Situ X-Ray Diffraction (XRD) | Real-time crystal structure and phase transformation data | Studying phase evolution during synthesis and calcination |
| In-Situ Transmission Electron Microscopy (TEM) | Real-time imaging of nanoscale morphological and structural changes | Observing crystal growth, nucleation, and degradation mechanisms |
| In-Situ Raman/Infrared (IR) Spectroscopy | Real-time vibrational and chemical bonding information | Monitoring chemical reactions on the surface in catalytic applications |
| Solid-State Nuclear Magnetic Resonance (NMR) | Detailed local atomic environments and connectivity | Probing the structure of amorphous phases and defects in crystalline Mg₂P₂O₇ nih.gov |
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is revolutionizing materials science. This integrated approach accelerates the discovery and optimization of new materials by enabling a predictive design framework. For this compound, computational methods, particularly Density Functional Theory (DFT), are being employed to predict fundamental properties and guide experimental efforts. researchgate.net
DFT calculations can be used to investigate the electronic structure, stability, and mechanical properties of different polymorphs of this compound. researchgate.netmdpi.com This theoretical insight helps researchers identify promising compositions and structures for specific applications before engaging in time-consuming laboratory synthesis. For instance, modeling can predict how doping with other metal ions might alter the material's properties for use in pigments or catalysts. researchgate.net
A powerful example of this integration is the mechanistic modeling of this compound crystallization during in vitro transcription (IVT) processes. mit.eduresearchgate.net Computational models that describe the nucleation, growth, and agglomeration of Mg₂P₂O₇ crystals have been developed to understand and predict their impact on reaction yields. mit.eduresearchgate.net These models, when validated with experimental data, provide a powerful tool for process optimization. This iterative loop of computational prediction followed by experimental verification significantly shortens the material development cycle.
Exploration of New Functional Applications Beyond Current Scope (Non-Clinical)
While magnesium phosphates have been extensively studied for biomedical applications, significant research is emerging on their non-clinical functional uses. nih.govoup.com The unique chemical and physical properties of this compound make it a promising candidate for a range of industrial and technological applications.
Catalysis: this compound and related magnesium phosphates are being explored as efficient heterogeneous catalysts for various organic syntheses. researchgate.net Their surface acidity and structural stability make them suitable for reactions such as the dehydration of lactic acid to acrylic acid. ingentaconnect.com Furthermore, precipitated magnesium phosphate has demonstrated "enzyme-like" activity in catalyzing the formation of pyrophosphate from phospho(enol)pyruvate, suggesting its potential in prebiotic chemistry models and specialized chemical synthesis. nih.gov
Ceramics and Cements: Magnesium phosphate-based materials are known for their rapid setting times and high early strength, making them ideal for applications in quick-setting cements for infrastructure repair. bohrium.com These chemically bonded phosphate ceramics can also be used to stabilize and solidify industrial waste streams by encapsulating hazardous components within a stable phosphate matrix. scielo.br
Pigments: Diphosphates containing magnesium and transition metals, such as cobalt, are being investigated as novel blue-violet ceramic pigments. researchgate.net These inorganic pigments offer high thermal and chemical stability, making them suitable for coloring ceramics and coatings that are exposed to harsh conditions. The substitution of cobalt with magnesium in Co₂P₂O₇ structures allows for the tuning of the pigment's color and can reduce reliance on more costly or toxic heavy metals. researchgate.net
| Application Area | Function of this compound | Key Properties Utilized |
| Heterogeneous Catalysis | Solid acid catalyst | Surface acidity, thermal stability, defined pore structure |
| Rapid-Setting Cements | Binder in chemically bonded ceramics | Fast acid-base reaction, high early strength |
| Waste Encapsulation | Immobilization matrix | Formation of stable, insoluble phosphate minerals |
| Inorganic Pigments | Colorant for ceramics and coatings | High thermal and chemical stability, tunable color via doping |
Interdisciplinary Research Synergies in this compound Chemistry
The future advancement of this compound research is intrinsically linked to fostering collaborations across diverse scientific and engineering disciplines. interesjournals.org The complexity of developing materials from synthesis to application necessitates a multidisciplinary approach, integrating expertise from chemistry, physics, materials science, and chemical engineering. jhu.edumines.edu
This synergistic model involves:
Chemists designing and executing novel synthesis routes to create Mg₂P₂O₇ with precise control over its atomic and molecular structure.
Physicists and Materials Scientists employing advanced characterization techniques and computational models to understand the fundamental structure-property relationships of the synthesized materials.
Chemical and Materials Engineers translating these fundamental insights into practical applications, scaling up production processes, and designing components like catalytic reactors, ceramic composites, or pigment formulations.
For example, the development of a new this compound-based catalyst would require chemists to synthesize the material, materials scientists to characterize its surface and bulk properties and use computational tools to understand its active sites, and chemical engineers to design a reactor system that maximizes its efficiency and lifespan. This collaborative ecosystem is essential for tackling complex challenges and accelerating the transition of laboratory discoveries into real-world technologies. mit.edu
Q & A
Q. What established methods ensure high-purity magnesium pyrophosphate synthesis, and how do experimental variables influence outcomes?
To synthesize this compound (Mg₂P₂O₇), researchers commonly use:
- Solid-state reactions : Mix stoichiometric MgO and NH₄H₂PO₄, then calcine at 800–1000°C. Monitor heating rates (<5°C/min) to prevent phase impurities .
- Wet chemical precipitation : React Mg(NO₃)₂ with Na₄P₂O₇ in aqueous solution. Control pH (6.5–8.0) and aging time (12–24 hrs) to optimize crystallinity .
Key variables : Temperature gradients, precursor purity, and washing protocols (e.g., ethanol rinses to remove Na⁺ residues). Validate purity via XRD and ICP-OES .
Q. Which characterization techniques are critical for confirming this compound crystal structure and composition?
- XRD : Identify phase purity by matching peaks to ICDD PDF 00-015-0403. Refine lattice parameters using Rietveld analysis .
- SEM-EDS : Assess morphology (e.g., platelet vs. spherical particles) and confirm Mg/P ratio (theoretical 1:1) .
- FTIR : Detect P-O-P bridging vibrations (∼725 cm⁻¹) and Mg-O bonds (∼450 cm⁻¹) to rule out intermediate phases like MgHPO₄ .
Q. How should researchers design dissolution studies to evaluate this compound stability in aqueous systems?
- Method : Use a USP dissolution apparatus with controlled pH (simulate physiological or environmental conditions). Monitor ion release via ICP-MS at fixed intervals (0–72 hrs).
- Variables : Temperature (25–37°C), ionic strength (adjust with NaCl), and agitation speed. Report dissolution kinetics using the Noyes-Whitney equation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound?
Discrepancies often arise from:
- Synthesis conditions : Compare samples prepared via sol-gel vs. solid-state routes, as residual hydroxyl groups in sol-gel samples may alter decomposition pathways .
- Analytical limitations : Use coupled TGA-DSC-MS to differentiate between dehydration (endothermic) and phase transitions (exothermic). Validate with in situ XRD .
Recommendation : Standardize protocols for humidity control during testing to minimize hygroscopic effects .
Q. How can mechanistic studies elucidate this compound’s role in pathological calcification (e.g., CPPD disease)?
- In vitro models : Immerse hydroxyapatite substrates in synthetic synovial fluid (pH 7.4) containing Mg²⁺ (0.8–1.2 mM) and inorganic pyrophosphate (PPi). Use TEM to track Mg₂P₂O₄ deposition on collagen fibrils .
- Cell culture : Treat chondrocytes with Mg²⁺-deficient media and quantify PPi export via luciferase-based assays. Correlate with ANKH gene expression (linked to extracellular PPi regulation) .
Q. What advanced spectroscopic methods characterize dehydration mechanisms in this compound precursors?
Q. How can co-precipitation behavior with calcium ions be modeled to predict this compound’s inhibition of ectopic mineralization?
- Experimental : Prepare Ca²⁺/Mg²⁺ solutions (molar ratios 1:1 to 10:1) and titrate with PPi. Use ICP-OES to quantify residual ions and derive solubility constants.
- Computational : Apply Density Functional Theory (DFT) to simulate Mg²⁺ binding affinity to PPi vs. Ca²⁺. Validate with EXAFS spectroscopy .
Methodological Best Practices
- Data reporting : Present XRD patterns with ±0.02° 2θ accuracy and SEM images at ≥10k magnification. Use tables for comparative dissolution rates .
- Contradiction analysis : Apply Bland-Altman plots to compare inter-lab stability data, highlighting systematic biases (e.g., calibration errors) .
- Ethical considerations : Disclose all synthesis modifications and analytical limitations in manuscripts to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
